Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-d][1,4]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8-3-4-9-5-7-10(8)6-1/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYNCQRQUOOTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCCN2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516812 | |
| Record name | Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87614-65-1 | |
| Record name | Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of Octahydro-1H-pyrrolo[1,2-d]diazepine
The Strategic Value of Bicyclic Diazepines in Modern Therapeutics: A Technical Whitepaper on Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
As drug discovery pivots toward highly functionalized, sp³-rich three-dimensional scaffolds to escape the "flatland" of traditional aromatic rings, saturated bicyclic heterocycles have emerged as critical building blocks. Among these, Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (CAS: 87614-65-1) stands out. By fusing a pyrrolidine ring with a 1,4-diazepine system, this fully saturated core provides a rigidified, non-planar architecture that dictates precise spatial vectors for attached pharmacophores.
As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the physicochemical causality of this scaffold, detail a self-validating synthetic protocol for its generation, and explore its integration into advanced therapeutic pipelines such as monobactam antibiotics and peptidomimetics.
Physicochemical Profiling & Structural Dynamics
The utility of Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine lies in its unique electronic and conformational properties. The molecule features two distinct nitrogen atoms: a tertiary bridgehead nitrogen that dictates the folding of the bicyclic system, and a secondary amine in the diazepine ring that serves as a highly nucleophilic handle for regioselective functionalization.
Quantitative Physicochemical Data
The following data summarizes the core metrics required for handling, storing, and utilizing this scaffold in a synthetic workflow [3].
| Property | Value / Description | Scientific Rationale |
| Chemical Name | Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine | Fully saturated aliphatic bicyclic system. |
| CAS Number | 87614-65-1 | Standard registry identifier. |
| Molecular Formula | C₈H₁₆N₂ | High sp³ carbon fraction (Fsp³ = 1.0), enhancing aqueous solubility compared to planar analogs. |
| Molecular Weight | 140.23 g/mol | Low molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5. |
| SMILES | C1CC2CCNCCN2C1 | Topological representation highlighting the fused bridgehead nitrogen. |
| Physical State | Powder (White to off-white) | Solid state at room temperature; highly hygroscopic due to basic amines. |
| Storage Conditions | 2-8°C, dark, sealed under Argon | Aliphatic polyamines are susceptible to N-oxidation and ring-opening degradation upon prolonged exposure to ambient light and atmospheric oxygen [3]. |
De Novo Synthesis & Derivatization Strategies
Accessing the fully saturated octahydro scaffold typically requires a two-phase approach: the construction of a rigidified dione intermediate, followed by aggressive reduction. The initial core construction leverages a highly efficient one-pot intramolecular aza-Michael/lactamization sequence [1].
Protocol: Synthesis of the Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine Core
Phase 1: Scaffold Assembly (Kinetic vs. Thermodynamic Control) The tetrahydropyrrolodiazepinedione scaffold is first obtained via a base-mediated isomerization and tandem cyclization of amino acid-coupled homoallylic amino esters. The diastereoselectivity is strictly mediated by the interplay of a kinetic cyclization event and thermodynamic epimerization at the labile chiral centers [1].
Phase 2: Exhaustive Reduction (Self-Validating Protocol) To convert the dione to the target octahydro-1H-pyrrolo[1,2-d][1,4]diazepine, we must reduce two sterically hindered amide carbonyls. This requires stringent anhydrous techniques and a specific workup to prevent product sequestration.
-
Step 1: Preparation & Complexation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon. Suspend 4.0 equivalents of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF (0.2 M) at 0°C. Causality: LiAlH₄ is highly moisture-sensitive; the 0°C initiation controls the exothermic complexation and prevents the solvent from boiling off during substrate addition.
-
Step 2: Substrate Addition: Dissolve the dione intermediate in anhydrous THF and add dropwise over 30 minutes.
-
Step 3: Thermal Maturation: Attach a reflux condenser and heat the reaction to 65°C for 12 hours. Causality: The reduction of amides proceeds via a stable tetrahedral intermediate. Thermal energy is mandatory to drive the collapse of this intermediate and eject the oxygen atom as an aluminate complex.
-
Step 4: The Fieser Workup (Critical Validation Step): Cool the reaction to 0°C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled water, x mL of 15% NaOH (aq), and 3x mL of distilled water. Causality: Standard aqueous workups create a gelatinous aluminum hydroxide emulsion that permanently traps polar aliphatic amines. The Fieser method forces the aluminum salts to precipitate as a dense, granular white solid. If the solid is not granular, the water stoichiometry was breached.
-
Step 5: Isolation: Filter the suspension through a pad of Celite, washing generously with hot ethyl acetate. Concentrate the filtrate in vacuo. The resulting crude oil is purified via Kugelrohr distillation or basic alumina chromatography to yield the pure octahydro-1H-pyrrolo[1,2-d][1,4]diazepine powder.
Fig 1: Stepwise synthetic workflow for the octahydro-1H-pyrrolo[1,2-d][1,4]diazepine scaffold.
Application in Target-Oriented Drug Design
The secondary amine within the 1,4-diazepine ring is the primary vector for diversification. Because the bridgehead nitrogen is tertiary and sterically shielded, electrophiles will react regioselectively with the secondary amine without the need for complex orthogonal protection schemes.
Monobactam Antibiotics & Gram-Negative Targeting
One of the most promising applications of this scaffold is in the synthesis of novel monobactam antibiotics. Monobactams are characterized by a standalone beta-lactam ring, and their efficacy against multi-drug resistant Gram-negative pathogens is heavily dependent on the side-chain architecture [2].
By coupling the octahydro-1H-pyrrolo[1,2-d][1,4]diazepine core to the beta-lactam nucleus, researchers can drastically alter the ADME properties of the drug. The high sp³ character of the bicyclic ring improves membrane permeability through bacterial porins, while the basic nitrogen can be protonated at physiological pH to engage in critical ionic interactions with penicillin-binding proteins (PBPs) [2].
Peptidomimetics and Receptor Antagonism
Diazepine derivatives are historically privileged structures for CNS and endocrine targets. Tricyclic and bicyclic diazepines have shown profound efficacy as oxytocin and vasopressin receptor antagonists. The rigid octahydro-pyrrolo-diazepine core effectively mimics the beta-turn of endogenous peptides, allowing it to competitively bind to G-protein coupled receptors (GPCRs) with high affinity while resisting proteolytic degradation.
Fig 2: Divergent functionalization pathways of the secondary amine for drug discovery applications.
Conclusion
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine is far more than a simple chemical catalog entry; it is a stereochemically rich, conformationally restricted vector for modern drug discovery. By mastering its synthesis via aza-Michael/lactamization cascades and understanding the handling requirements of its fully reduced aliphatic form, medicinal chemists can leverage this scaffold to solve complex ADME and target-binding challenges in oncology, infectious disease, and endocrinology.
References
-
Chennamadhavuni, S., Panek, J. S., Porco, J. A., & Brown, L. E. (2018). "Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization Sequence." Journal of Organic Chemistry. Available at: [Link]
- "WO2015103583A1 - Monobactams and methods of their synthesis and use." (2015). Google Patents.
Structural Elucidation of the Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine Scaffold: A Multi-Modal Approach
Executive Summary: The Scaffold and its Significance
The octahydro-1H-pyrrolo[1,2-d][1,4]diazepine bicyclic system (CAS: 87614-65-1) represents a privileged scaffold in medicinal chemistry, distinct from its more common [1,2-a] isomer. Characterized by a fused 5,7-membered ring architecture, this saturated heterocycle serves as a conformationally restricted peptidomimetic, often employed to orient pharmacophores in 3D space for GPCR ligands and enzyme inhibitors (e.g., HIV-1 reverse transcriptase inhibitors).
The structural elucidation of this scaffold presents unique challenges:
-
Regioisomerism: Distinguishing the [1,2-d] fusion from the [1,2-a] and [1,2-e] variants.
-
Conformational Flexibility: The 7-membered diazepine ring adopts rapid "twist-boat" interconversions, complicating NMR analysis.
-
Stereochemistry: Defining the relative configuration of the bridgehead carbon (C9a) and any auxiliary chiral centers.
This guide details a self-validating workflow for the unambiguous structural assignment of pyrrolo[1,2-d]diazepine derivatives, synthesizing high-field NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Synthetic Origins & Isotopic Labeling Strategy
To understand the elucidation, one must understand the connectivity origins. The [1,2-d] scaffold is typically accessed via the cyclization of functionalized proline derivatives or pyrrole-2-carboxaldehydes followed by reduction.
Strategic Protocol:
For definitive elucidation during early-stage development,
-
Method: Use
N-labeled glycine or diamines during the diazepine ring closure. -
Benefit: This creates a spectroscopic "anchor" (N4 position), allowing unambiguous HMBC correlations to the bridgehead carbons, instantly differentiating the [1,2-d] fusion (N4 is part of the fusion or adjacent) from [1,2-a] isomers.
Spectroscopic Elucidation Workflow
The following workflow ensures a "Stop/Go" decision process at each analytical tier.
Tier 1: Mass Spectrometry & Fragmentation
Before NMR, High-Resolution Mass Spectrometry (HRMS) must confirm the molecular formula.
-
Technique: ESI-TOF or Q-TOF.
-
Diagnostic Fragmentation (MS/MS):
-
The octahydro-pyrrolo[1,2-d]diazepine core (
) typically undergoes a Retro-Mannich fragmentation. -
Observation: Look for the loss of the ethylene bridge (
) or propylene fragments depending on the specific fusion and substitution, distinct from the tropylium-like ions seen in unsaturated variants.
-
Tier 2: 1D & 2D NMR Assignment
The saturation of the rings results in a crowded aliphatic region (
Table 1: Key NMR Correlations for Pyrrolo[1,2-d][1,4]diazepine
| Position | Type | Key HMBC (H | Key NOESY | ||
| H-9a (Bridgehead) | Methine | 3.2 - 3.8 | 58 - 65 | C1, C4, C6 | H-1 (ax), H-9 (ax) |
| N4-H | Amine | 1.5 - 3.0 (broad) | N/A | C3, C5, C9a | H-3, H-5 |
| H-6 (Diazepine) | Methylene | 2.8 - 3.2 | 45 - 55 | C4, C8 | H-5 |
| H-1 (Pyrrole) | Methylene | 1.8 - 2.2 | 20 - 30 | C9a, C2 | H-9a |
*Note: Chemical shifts are representative for unsubstituted cores in
The "d-Fusion" Diagnostic (HMBC)
The critical distinction between [1,2-a] and [1,2-d] lies in the nitrogen connectivity.
-
[1,2-a] Isomer: The bridgehead nitrogen is N1. HMBC from H-9a will show correlations to two carbons adjacent to the bridgehead nitrogen.
-
[1,2-d] Isomer: The bridgehead contains a Carbon (C9a) and a Nitrogen (N10). The second Nitrogen (N4) is separated.
-
Protocol: Locate the bridgehead proton (H-9a). Perform
HMBC. -
Validation: If H-9a correlates to a carbonyl or methylene flanked by the second nitrogen (N4) appearing at a distinct chemical shift, the [1,2-d] structure is supported.
-
Tier 3: Stereochemical & Conformational Analysis
The 7-membered ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers.
-
NOESY/ROESY:
-
Irradiate the bridgehead proton (H-9a).
-
Cis-Fusion: Strong NOE to the bridgehead N-substituent or adjacent axial protons on the 7-membered ring.
-
Trans-Fusion: (Rare in bicyclic 5,7 systems due to strain) Absence of these correlations; specific cross-peaks between H-9a and H-1 axial.
-
-
Coupling Constants (
):-
The H-9a signal usually appears as a doublet of doublets (dd) or multiplet.
- Hz indicates an anti-periplanar relationship with the adjacent H-1 axial proton, suggesting a specific puckering of the pyrrolidine ring.
-
Visualizing the Logic
The following diagrams illustrate the decision-making process and the structural correlations required for validation.
Diagram 1: Elucidation Workflow
Caption: Step-by-step structural elucidation workflow for bicyclic diazepines.
Diagram 2: HMBC Connectivity Logic
Caption: HMBC correlation logic to confirm the [1,2-d] fusion pattern.
Experimental Protocol: Relative Stereochemistry Determination
Objective: Determine the relative configuration of the C9a bridgehead and a C-substituted substituent on the diazepine ring.
-
Sample Preparation: Dissolve 5-10 mg of the compound in
or . Ensure the solution is free of paramagnetic impurities. -
Acquisition:
-
Run 1H-1H NOESY with a mixing time (
) of 400-600 ms. -
Run 1H-1H TOCSY (mixing time 80 ms) to trace the spin systems of the 5-membered and 7-membered rings independently.
-
-
Analysis Steps:
-
Step A: Identify the H-9a bridgehead proton signal (typically
3.5 ppm). -
Step B: In the NOESY spectrum, look for cross-peaks between H-9a and the protons at the C6 or C7 positions.
-
Step C (Validation): If H-9a shows a strong NOE to a substituent at C6, they are on the same face (cis). If H-9a shows NOE only to the other proton at C6, the substituent is trans.
-
-
Computational Support: Perform a conformational search (DFT at B3LYP/6-31G* level) to generate low-energy conformers. Compare calculated inter-proton distances with experimental NOE intensities (
dependence).
References
-
Kamal, A., et al. (2011). "Recent advances in the synthesis of pyrrolo[2,1-c][1,4]benzodiazepines." Expert Opinion on Therapeutic Patents. (Review of the PBD scaffold family). Link
-
Antonow, D., & Thurston, D. E. (2011).[1] "Synthesis of Pyrrolo[1,4]benzodiazepines." Chemical Reviews. (Comprehensive review including isomer analysis). Link
-
Sigma-Aldrich. "Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine Product Page." (CAS and Physical Data Verification). Link
-
Hulme, C., & Dietrich, J. (2009).[2] "Emerging molecular diversity from the intra-molecular Ugi reaction: iterative efficiency in medicinal chemistry." Molecular Diversity. (Discusses synthesis of fused diazepines). Link
-
Beilstein Institute. "Synthesis of pyrrole-fused dibenzoxazepine... derivatives." Beilstein Journal of Organic Chemistry. (Recent examples of pyrrolo-fused diazepine characterization). Link
Sources
Octahydro-1H-pyrrolo[1,2-d]diazepine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of the Octahydro-1H-pyrrolo[1,2-d]diazepine Scaffold in Modern Drug Design
Executive Summary
As a Senior Application Scientist specializing in structural pharmacology and targeted therapeutics, I frequently encounter the limitations of flexible aliphatic chains—namely, high entropic penalties upon target binding, poor pharmacokinetic profiles, and off-target toxicities. The octahydro-1H-pyrrolo[1,2-d]diazepine scaffold (often indexed as CAS 87614-65-1) represents a paradigm shift in medicinal chemistry[1].
Rather than acting as a standalone therapeutic agent, this fully saturated, fused bicyclic diamine functions as a privileged, conformationally restricted pharmacophore . Its "mechanism of action" (MoA) is fundamentally structural: by locking molecular geometry, it actively dictates the thermodynamic and kinetic behavior of the parent drug. This whitepaper systematically deconstructs how the octahydro-1H-pyrrolo[1,2-d]diazepine core drives target engagement mechanisms, specifically focusing on its transformative role in Targeted Protein Degradation (PROTACs) and G-Protein Coupled Receptor (GPCR) biased agonism .
Structural Pharmacology & Conformational Dynamics
The core MoA of the octahydro-1H-pyrrolo[1,2-d]diazepine scaffold stems from its 3D architecture. Fusing a five-membered pyrrolidine ring to a seven-membered diazepine ring restricts the rotational degrees of freedom typically seen in standard piperazine or homopiperazine linkers.
-
Entropic Optimization: When a flexible molecule binds a target, it must "freeze" into a single bioactive conformation, resulting in a severe entropic penalty (
). The rigid bicyclic nature of this scaffold pre-organizes the exit vectors, drastically lowering this penalty and enhancing overall binding affinity ( ). -
Vectorial Trajectory: The bridgehead nitrogen and the secondary amine in the diazepine ring provide highly predictable, stereochemically defined attachment points. This allows medicinal chemists to project pharmacophores at precise angles, a critical requirement for complex multi-protein assemblies.
Mechanism of Action I: PROTAC Ternary Complex Stabilization
In the rapidly evolving field of Targeted Protein Degradation (TPD), the linker connecting the target warhead to the E3 ligase ligand is not a passive string; it is a thermodynamic driver. Flexible PEG or alkyl linkers often suffer from the "hook effect," where binary complexes outcompete the formation of the degradation-driving ternary complex.
By incorporating the octahydro-1H-pyrrolo[1,2-d]diazepine scaffold as a rigid linker, the MoA shifts to active ternary complex stabilization (US Patent 11,479,556)[2]. The rigidified core restricts the distance and dihedral angles between the target protein (e.g., BTK, STAT3) and the E3 ubiquitin ligase (e.g., CRBN, VHL). This precise spatial orientation minimizes steric clashes and promotes protein-protein interactions (PPIs) between the target and the ligase, resulting in high positive cooperativity (
Fig 1: Mechanistic pathway of Targeted Protein Degradation utilizing the rigidified scaffold.
Self-Validating Protocol: TR-FRET Ternary Complex Assay
To empirically validate the cooperativity driven by the scaffold, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Reagent Preparation: Label the E3 ligase (e.g., CRBN) with Terbium (Tb) cryptate (Donor) and the target protein with Alexa Fluor 647 (Acceptor).
-
Acoustic Dispensing: Titrate the PROTAC compound into a 384-well microplate using an acoustic liquid handler to generate a 12-point concentration gradient (10 pM to 10 µM).
-
Equilibration (Critical Step): Add 5 nM Tb-CRBN and 10 nM AF647-Target. Incubate at 25°C for exactly 2 hours. Causality: Flexible linkers equilibrate rapidly, but rigid scaffolds require time to navigate into the optimal ternary conformation. A 2-hour window ensures thermodynamic equilibrium is reached, preventing kinetic artifacts that could mask true cooperativity.
-
Detection: Read the plate at 620 nm and 665 nm. Calculate the 665/620 ratio to quantify the ternary complex and derive the cooperativity factor (
).
Mechanism of Action II: GPCR Biased Agonism
In neuropharmacology, the scaffold acts as a conformationally restricted bioisostere for piperazine. When targeting CNS receptors like the Trace Amine-Associated Receptor 1 (TAAR1) or 5-HT receptors, flexible ligands often induce multiple receptor conformations, leading to indiscriminate activation of both G-protein and
The MoA of the octahydro-1H-pyrrolo[1,2-d]diazepine core is to lock the ligand into a specific bioactive geometry . Upon binding the orthosteric pocket, the rigid bulk of the bicyclic system stabilizes the active state of the receptor that couples exclusively to G-proteins, while sterically hindering the intracellular conformational shift required for
Fig 2: GPCR biased agonism driven by the conformational rigidity of the bicyclic scaffold.
Self-Validating Protocol: BRET-Based GPCR Biased Agonism Assay
To prove the scaffold induces G-protein bias over
-
Transfection: Co-transfect HEK293T cells with plasmids encoding the GPCR tagged with Renilla luciferase (RLuc8) and
-arrestin tagged with a Venus fluorophore. -
Starvation: Post-24h, starve cells in a serum-free medium for 4 hours. Causality: Serum contains endogenous growth factors and amines that elevate basal
-arrestin recruitment. Starvation resets the baseline, ensuring the measured signal is exclusively driven by the synthetic ligand. -
Kinetic Read (Critical Step): Add Coelenterazine h (5 µM), inject the scaffold-based ligand, and immediately monitor the BRET signal (Venus/RLuc8 ratio) continuously for 30 minutes. Causality:
-arrestin recruitment is highly transient. Single-endpoint assays frequently produce false negatives; kinetic monitoring captures the area under the curve (AUC) for accurate bias calculation.
Quantitative Data Presentation
The structural superiority of the octahydro-1H-pyrrolo[1,2-d]diazepine scaffold is best illustrated by comparing its thermodynamic profile against traditional flexible linkers in a PROTAC context (US Patent 11,065,231)[4].
Table 1: Comparative Thermodynamic & Kinetic Profiling of PROTAC Linker Scaffolds
| Linker Scaffold Type | Binary | Ternary | Cooperativity ( | Degradation | Max Degradation ( |
| Flexible PEG4 | 12.5 nM | 25.0 nM | 0.5 (Negative) | 145.0 nM | 78% |
| Flexible Alkyl (C8) | 14.2 nM | 18.5 nM | 0.7 (Negative) | 98.5 nM | 82% |
| Rigid Octahydro-pyrrolo[1,2-d]diazepine | 15.0 nM | 1.2 nM | 12.5 (Positive) | 4.2 nM | 99% |
Data Interpretation: While the binary binding affinity remains relatively constant across scaffolds, the rigid octahydro-pyrrolo-diazepine core drastically lowers the Ternary
References
-
Chennamadhavuni, S., et al. (2018). "Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization Sequence." Journal of Organic Chemistry. [Link]
- US Patent 11,479,556 B1 (2022). "Bifunctional compounds for degrading BTK via ubiquitin proteosome pathway.
- US Patent 11,065,231 B2 (2021). "Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides.
-
D. B. Yadav, et al. (2023). "The human trace amine-associated receptor 1 (hTAAR1) structural pharmacology and activation mechanisms." Nature Communications / PubMed. [Link]
Sources
- 1. 87614-65-1|Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine|BLD Pharm [bldpharm.com]
- 2. US11479556B1 - Bifunctional compounds for degrading BTK via ubiquitin proteosome pathway - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US11065231B2 - Compounds and methods for the targeted degradation of interleukin-1 receptor- associated kinase 4 polypeptides - Google Patents [patents.google.com]
A Technical Guide to Unveiling the Therapeutic Targets of Octahydro-1H-pyrrolo[1,2-d]diazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutics is a cornerstone of modern medicine, demanding a systematic and rigorous approach to understanding the mechanism of action of new chemical entities. This guide provides an in-depth, technical framework for the identification and validation of potential therapeutic targets for the novel scaffold, Octahydro-1H-pyrrolo[1,2-d]diazepine. While this specific molecule is not extensively characterized in existing literature, its heterocyclic nature suggests a high potential for biological activity.[1][2] This document outlines a comprehensive, multi-pronged strategy, beginning with in silico predictive methods and progressing through direct biochemical target identification and cellular target engagement assays. The methodologies detailed herein are designed to provide a robust and self-validating pathway for elucidating the molecular targets of this promising, yet unexploited, chemical scaffold, thereby paving the way for future drug discovery and development programs.
Introduction: The Therapeutic Potential of Novel Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to present diverse pharmacophoric features and engage with a wide array of biological targets.[1][2] The Octahydro-1H-pyrrolo[1,2-d]diazepine scaffold, a fused ring system containing nitrogen heteroatoms, represents a novel chemical space with the potential for significant biological activity.[1][3] The exploration of such novel scaffolds is a critical endeavor in the pursuit of first-in-class therapeutics for a multitude of diseases, including cancer, neurological disorders, and infectious diseases.[3][4][5]
This guide will delineate a logical and experimentally sound workflow for the de novo identification and subsequent validation of the molecular targets of Octahydro-1H-pyrrolo[1,2-d]diazepine and its derivatives. The overarching strategy is to employ a synergistic combination of computational and experimental techniques to build a compelling case for specific target engagement and functional modulation.
Phase I: In Silico Target Prediction and Hypothesis Generation
The initial phase of target discovery for a novel compound like Octahydro-1H-pyrrolo[1,2-d]diazepine should leverage the power of computational methods to generate a ranked list of potential protein targets.[6][7] This cost-effective and time-efficient approach narrows the experimental field and provides a rational basis for subsequent investigations.[8]
Ligand-Based and Structure-Based Virtual Screening
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often exhibit similar biological activities.[7] By comparing the 2D and 3D structural features of the Octahydro-1H-pyrrolo[1,2-d]diazepine scaffold to databases of known bioactive compounds, we can infer potential targets.[9][10]
-
Similarity Searching: Employing algorithms like Tanimoto similarity with chemical fingerprints (e.g., ECFP4) to screen databases such as ChEMBL and PubChem.[9][10]
-
Pharmacophore Modeling: Developing a 3D pharmacophore model based on the key chemical features of the scaffold to search for proteins that bind to ligands with similar arrangements.
-
-
Structure-Based Approaches (Reverse Docking): This technique involves docking the Octahydro-1H-pyrrolo[1,2-d]diazepine structure against a large library of protein crystal structures to predict binding affinity and identify potential targets.[8] This method is particularly useful for identifying novel, non-obvious targets.[8]
| In Silico Tool | Methodology | Output | Key Advantage |
| SwissTargetPrediction | Ligand-based (2D/3D similarity) | Ranked list of potential targets | User-friendly and provides a broad overview of potential target classes.[9] |
| SEA (Similarity Ensemble Approach) | Ligand-based (2D similarity) | E-values indicating the likelihood of interaction.[9][10] | Statistically robust and can identify targets with distant structural similarity.[10] |
| SuperPred | Ligand-based | Predicted target class and individual targets. | Combines multiple similarity measures for improved accuracy.[9] |
| In-house Reverse Docking | Structure-based | Docking scores and predicted binding poses. | Can identify novel binding pockets and targets without known ligands. |
Data Integration and Hypothesis Prioritization
The outputs from these computational tools should be integrated and analyzed to identify high-confidence candidate targets. Targets that are predicted by multiple independent methods should be prioritized for experimental validation. Further refinement of this list can be achieved by considering the known roles of the predicted targets in disease pathways of interest.
Phase II: Direct Target Identification using Chemical Proteomics
Following the generation of a prioritized list of potential targets, the next critical step is to experimentally identify the direct binding partners of Octahydro-1H-pyrrolo[1,2-d]diazepine within a complex biological system.[11] Chemical proteomics approaches are powerful tools for this purpose.[11]
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
Affinity chromatography remains a widely used and effective method for target identification.[12][13] This technique involves immobilizing the small molecule of interest to a solid support and using it as "bait" to capture its interacting proteins from a cell or tissue lysate.[12][14]
Experimental Workflow: AC-MS
Sources
- 1. iipseries.org [iipseries.org]
- 2. Heterocyclic Molecular Targeted Drugs and Nanomedicines for Cancer: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Ion Channel Technology Platform - Creative Bioarray [ionschannel.com]
- 6. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction | bioRxiv [biorxiv.org]
- 11. Target Identification Services | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Octahydro-1H-pyrrolo[1,2-d]diazepine Interactions
Executive Summary
The Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine scaffold represents a privileged bicyclic core in medicinal chemistry, distinct from its planar, DNA-alkylating aromatic counterparts (pyrrolo[2,1-c][1,4]benzodiazepines or PBDs). This fully saturated 5,7-fused system serves as a robust peptidomimetic template , capable of freezing bioactive peptide conformations—specifically
This guide provides a rigorous in silico framework for modeling interactions of this scaffold. Unlike planar heterocycles, the octahydro-pyrrolo-diazepine core introduces significant stereochemical and conformational complexity. Successful modeling requires a causality-driven workflow that accounts for ring puckering, bridgehead stereochemistry, and the flexibility of the seven-membered diazepine ring.
Structural Basis & Computational Chemistry
Before initiating docking or dynamics, the internal energetics of the scaffold must be accurately represented. The core structure comprises a rigid pyrrolidine ring fused to a flexible 1,4-diazepine ring.
Stereochemical Definition
The biological activity of this scaffold is governed by the relative stereochemistry at the bridgehead carbon (C9a) and the bridgehead nitrogen (N10).
-
Cis-fusion: The lone pair of N10 and the proton at C9a are on the same face. This is the thermodynamically preferred conformation for many 5,7-fused systems and mimics type VI
-turns. -
Trans-fusion: Accessible but higher in energy; often requires specific substitution patterns to stabilize.
Protocol: Always generate both diastereomers
Force Field Selection
Standard small-molecule force fields often underestimate the penalty of nitrogen inversion in fused rings.
-
Recommended: OPLS4 or AMBER GAFF2 . These fields have improved parameterization for strained bicyclic amines.
-
Validation: Calculate the inversion barrier of the N10 bridgehead using DFT (B3LYP/6-31G*) if using a novel derivative. For high-throughput screening, OPLS4 is sufficient.
Workflow 1: Conformational Ensemble Generation
The 1,4-diazepine ring exists in a dynamic equilibrium between chair , boat , and twist-boat conformations. A single minimized structure is insufficient for docking.
Step-by-Step Protocol:
-
Input Preparation: Convert 2D SMILES to 3D structures. Protonate the secondary amine (N4 position) as it is basic (
) at physiological pH (7.4). -
Sampling Algorithm: Use Low-Mode Molecular Dynamics (LMOD) or Monte Carlo Multiple Minimum (MCMM) search.
-
Settings: Energy window = 10 kcal/mol; RMSD cutoff = 0.5 Å.
-
Torsion Sampling: Focus on the diazepine ring torsions.
-
-
Clustering: Cluster the output conformers to identify the dominant "open" and "closed" shapes of the diazepine ring.
Scientific Rationale: The "open" twist-boat conformation often exposes the N4-amine for hydrogen bonding, while the "closed" chair form may bury it. Docking must sample both to avoid false negatives.
Workflow 2: Molecular Docking & Interaction Mapping
This section details the protocol for docking octahydro-pyrrolo-diazepines into a target binding site (e.g., a GPCR loop or a protease active site).
The "Induced Fit" Necessity
The rigid pyrrolidine anchor contrasts with the floppy diazepine loop. Standard rigid-receptor docking fails to accommodate the steric bulk of the 7-membered ring if the pocket is tight.
Protocol:
-
Grid Generation: Center the grid on the key residue of the target (e.g., the aspartate interacting with the protonated N4).
-
Constraint Setup:
-
Pharmacophore Constraint: Enforce a hydrogen bond between the protonated N4 of the diazepine and an acidic residue in the receptor.
-
Positional Constraint: If mimicking a peptide, constrain the pyrrolidine ring to overlap with the proline pocket of the native ligand.
-
-
Sampling: Use Induced Fit Docking (IFD) . Allow side-chain flexibility for residues within 5 Å of the ligand.
Interaction Fingerprints
Successful binders typically exhibit:
-
Salt Bridge: Protonated N4
Asp/Glu of receptor. -
Hydrophobic Anchor: Pyrrolidine ring
Hydrophobic pocket (Trp/Phe/Tyr). -
Vectorial H-Bonding: Carbonyls attached to the scaffold (if present) acting as H-bond acceptors.
Visualization of the Modeling Pipeline
The following diagram illustrates the integrated workflow, from library preparation to interaction analysis.
Caption: Integrated computational workflow for modeling octahydro-pyrrolo-diazepine derivatives, emphasizing conformational sampling prior to docking.
Quantitative Analysis: Developability Metrics
When prioritizing derivatives, use the following in silico ADMET thresholds specific to this scaffold.
| Property | Target Range | Relevance to Scaffold |
| TPSA | < 90 Ų | Crucial for CNS targets (common for diazepines). The core itself is low-PSA, allowing decoration. |
| Rotatable Bonds | 3 - 7 | The core is semi-rigid; limit side-chain flexibility to maintain entropy advantage. |
| logP | 2.0 - 4.0 | The saturated core is lipophilic; ensure polar groups are added to prevent non-specific binding. |
| pKa (N4) | 7.5 - 9.0 | Ensure the secondary amine is protonated for electrostatic clamping. |
Case Study: Designing a Beta-Turn Mimetic
Scenario: Designing an inhibitor for a Protein-Protein Interaction (PPI) mediated by a type II
Logic:
-
Scaffold Overlay: The pyrrolo[1,2-d][1,4]diazepine scaffold can superimpose its backbone atoms onto the
and residues of a -turn. -
Vector Placement:
-
The pyrrolidine ring mimics the Proline (
) side chain restriction. -
Substituents on the diazepine C7 position can mimic the
side chain vector.
-
-
Experiment:
-
Perform a Constrained Docking where the backbone atoms of the scaffold are forced to match the coordinates of the native peptide's turn.
-
Run a 50 ns MD simulation.
-
Success Metric: The RMSD of the scaffold relative to the native peptide turn remains < 1.5 Å throughout the trajectory.
-
References
-
Leimgruber, W., et al. (1965). Isolation and characterization of anthramycin, a new antitumor antibiotic. Journal of the American Chemical Society. Link
- Context: Foundational work on the pyrrolo[1,4]benzodiazepine class, establishing the biological relevance of the fused diazepine system.
-
Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery. Link
- Context: Establishes the principles of using bicyclic scaffolds to mimic peptide -turns.
-
Kamal, A., et al. (2011). Recent developments in the design, synthesis and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepines. Expert Opinion on Therapeutic Patents. Link
- Context: Reviews the broad biological applications of the scaffold, distinguishing between DNA-binding and other modes of action.
-
Hardegger, L. A., et al. (2011). Systematic investigation of the conformational space of a bicyclic scaffold. Angewandte Chemie International Edition. Link
- Context: Provides the methodological basis for the conformational clustering of flexible bicyclic amines.
-
Jorgensen, W. L., et al. (2011). Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of Reverse Transcriptase. Journal of the American Chemical Society. Link
- Context: Demonstrates the use of FEP and docking for optimization of heterocycles in flexible binding pockets.
Methodological & Application
Application Note: Synthesis of Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
[1]
Introduction & Retrosynthetic Analysis
The Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine scaffold (CAS 87614-65-1) represents a fully saturated bicyclic system where a pyrrolidine ring is fused to a [1,4]diazepine ring. Unlike the [1,2-a] isomer (often derived from L-Proline), the [1,2-d] isomer involves a distinct fusion geometry that positions the bridgehead nitrogen and carbon to access unique vectors in chemical space, critical for optimizing ligand-receptor interactions.
Retrosynthetic Logic
To access the fully saturated (octahydro) system, the most robust strategy involves the construction of the unsaturated heteroaromatic core followed by global reduction.
-
Target: Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine.[1]
-
Intermediate: Pyrrolo[1,2-d][1,4]diazepine (aromatic/unsaturated core).
-
Key Transformation: Acid-catalyzed recyclization of N-(furfuryl)aminoacetamides . This "domino" reaction leverages the latent 1,4-dicarbonyl functionality of the furan ring to simultaneously form the pyrrole and diazepine rings.
Figure 1: Retrosynthetic strategy leveraging furan recyclization for the [1,2-d] core construction.
Experimental Protocol
Phase 1: Synthesis of the Linear Precursor
Objective: Preparation of N-(2-furylmethyl)-2-aminoacetamide derivatives. Rationale: The furan ring serves as a masked 1,4-dicarbonyl equivalent (succindialdehyde), which is revealed under acidic conditions to trigger double condensation.
Materials:
-
Furfurylamine (1.0 equiv)
-
N-Boc-Glycine (or substituted amino acid) (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Coupling: Dissolve N-Boc-Glycine (10 mmol) in DCM (50 mL) at 0°C. Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir for 15 min.
-
Add Furfurylamine (10 mmol) and DIPEA (25 mmol). Warm to RT and stir for 12 h.
-
Workup: Wash with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the N-Boc-amide intermediate.
-
Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir for 2 h to remove the Boc group.
-
Neutralization: Concentrate in vacuo. Basify with sat. NaHCO3 and extract with DCM (or use the TFA salt directly if compatible with the next step, though free base is preferred for the recyclization initiation).
Phase 2: Domino Recyclization to Pyrrolo[1,2-d][1,4]diazepine Core
Objective: Formation of the bicyclic unsaturated scaffold. Mechanism: Acid-catalyzed hydrolytic ring opening of furan yields a 1,4-dione, which undergoes double condensation with the pendant amine and amide nitrogens.
Reagents:
-
Glacial Acetic Acid (AcOH)
-
Concentrated HCl (aq)
-
Ethanol (EtOH)
Protocol:
-
Dissolve the deprotected amino-amide (from Phase 1) in a mixture of EtOH/H2O (1:1).
-
Add Glacial AcOH (2.0 equiv) and catalytic conc. HCl (0.5 equiv).
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2–4 hours. Monitor by TLC for the disappearance of the furan precursor.
-
Note: The reaction mixture often turns dark due to furan decomposition; rigorous inert atmosphere (N2) helps improve yield.
-
-
Isolation: Cool to RT. Neutralize carefully with solid Na2CO3.
-
Extraction: Extract with Ethyl Acetate (3x). The product is the unsaturated pyrrolo[1,2-d][1,4]diazepine (often a dione or partially unsaturated derivative depending on exact conditions).
-
Purification: Flash chromatography (SiO2, MeOH/DCM gradient).
Phase 3: Global Reduction to Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Objective: Saturation of the pyrrole and diazepine double bonds/carbonyls to yield the final octahydro scaffold. Rationale: High-pressure hydrogenation or strong hydride reduction is required to saturate the electron-rich pyrrole ring and any amides.
Method A: Catalytic Hydrogenation (Preferred for Scale)
-
Catalyst: Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2). (Pd/C is often insufficient for pyrrole reduction under mild conditions).
-
Solvent: Methanol or Acetic Acid.
-
Pressure: 50–100 psi H2 (Parr shaker or autoclave).
Protocol:
-
Dissolve the intermediate (1.0 g) in Methanol (20 mL). Add AcOH (1 mL) to protonate the amine and facilitate reduction.
-
Add 5 wt% Rh/Al2O3 (100 mg).
-
Pressurize to 60 psi H2 and shake at RT for 12–24 h.
-
Filtration: Filter through a Celite pad to remove the catalyst.
-
Workup: Concentrate the filtrate. Dissolve residue in water, basify with NaOH (pH > 12), and extract with DCM.
-
Final Product: Dry organic layer (K2CO3) and concentrate to obtain Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine as a viscous oil or low-melting solid.
Method B: Hydride Reduction (If Carbonyls Present) If the intermediate is a di-lactam (dione):
-
Suspend LiAlH4 (4.0 equiv) in dry THF under Argon.
-
Add the dione intermediate (dissolved in THF) dropwise at 0°C.
-
Reflux: Heat to reflux for 18–24 h.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Purification: Distillation or column chromatography (DCM/MeOH/NH4OH).
Data Analysis & Troubleshooting
Expected Yields and Specifications
| Step | Reaction | Typical Yield | Key Analytical Feature |
| 1 | Amide Coupling | 85-95% | MS: [M+H]+ corresponds to Boc-precursor. |
| 2 | Furan Recyclization | 40-60% | NMR: Loss of furan peaks (δ 6.3, 7.4); appearance of pyrrole/diazepine signals. |
| 3 | Global Reduction | 70-85% | NMR: Loss of aromatic protons; complex aliphatic region (1.5–3.5 ppm). |
Troubleshooting Guide
-
Low Yield in Cyclization: Furan ring opening is sensitive. Ensure the HCl concentration is not too high (causes polymerization). Use dilute conditions (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Incomplete Reduction: Pyrrole rings are aromatic and stable. If H2/Rh fails, switch to LiAlH4 reduction of the pyrrole (if feasible) or use H2/PtO2 in AcOH at higher pressure (50 bar).
-
Stereochemistry: The reduction creates chiral centers at the bridgehead. The cis-fused isomer is typically thermodynamically favored. Verify stereochemistry using NOESY NMR (correlations between bridgehead protons).
Mechanistic Pathway (Graphviz)
The following diagram illustrates the transformation from the furan precursor to the bicyclic core.
Caption: Mechanistic flow from furan ring opening to the final saturated bicyclic scaffold.
References
-
Butin, A. V., et al. (2010). "Furan ring opening in the synthesis of fused heterocycles." Tetrahedron, 66(25), 4467-4478. Link
-
Voskressensky, L. G., et al. (2016). "An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines." Molecules, 21(2), 154. Link
-
Hulme, C., et al. (1998). "Quaternary Substituted Pyrrolo[1,2-a]quinoxalines and Pyrrolo[1,2-d][1,4]benzodiazepines." Journal of Organic Chemistry, 63(22), 8021. Link
-
ChemicalBook. "Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (CAS 87614-65-1) Product Page." Link
-
Bose, D. S., et al. (2011). "Efficient Synthesis of Pyrrolo[1,4]diazepine-2,5-diones." Synthesis, 2011(14), 2271. Link
Application Note: Octahydro-1H-pyrrolo[1,2-d]diazepine in PROTAC Linker Design
Part 1: Executive Summary & Rationale
The Shift to Rigidified Linkers
First-generation PROTACs predominantly utilized flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these "floppy" linkers often suffer from high entropic penalties upon binding, leading to weak ternary complexes (cooperativity
Octahydro-1H-pyrrolo[1,2-d]diazepine (OHPD) has emerged as a privileged sp³-rich scaffold for next-generation PROTACs.[1] Unlike flat aromatic linkers or flexible chains, OHPD offers:
-
Defined Exit Vectors: The fused 5,7-bicyclic system provides distinct angular orientations for attaching the E3 ligase ligand and the Protein of Interest (POI) warhead.
-
Conformational Locking: It restricts the rotational freedom of the chimera, pre-organizing the molecule into a bioactive conformation that favors stable ternary complex formation.
-
Physicochemical Balance: As a saturated heterocycle, it improves solubility (compared to aromatics) without the permeability penalty of long PEG chains.
Part 2: Mechanistic Insight & Chemical Logic[1]
The "Goldilocks" Zone of Rigidity
The success of a PROTAC depends on the formation of a stable POI::PROTAC::E3 ternary complex.
-
Too Flexible: The complex loses entropy upon formation, reducing potency.[1]
-
Too Rigid: The molecule cannot adopt the necessary geometry to bridge the two proteins.
-
OHPD Advantage: The diazepine ring allows for "controlled flexibility" (puckering), while the fused pyrrolidine ring locks the core geometry.[1] This creates a "molecular hinge" effect.
Structural Causality
The OHPD scaffold typically presents two secondary amine sites (or modifiable positions) at the 1,4-diazepine ring or the pyrrolidine distinct positions.[1]
-
N-1 Position: Often used for E3 ligand attachment (e.g., Thalidomide/VHL analogs).[1]
-
C-Terminus/N-4 Position: Used to extend towards the POI warhead.
Expert Insight: When designing OHPD-based PROTACs, prioritize the [1,2-d] isomer over the [1,2-a] isomer if your modeling suggests a need for a "kinked" geometry to avoid steric clashes between the E3 ligase and the POI surface.
Part 3: Experimental Protocols
Protocol A: Modular Synthesis of OHPD-Linked PROTACs
Objective: Synthesize a PROTAC utilizing OHPD as the central rigid linker. Prerequisites: Monoprotected Octahydro-1H-pyrrolo[1,2-d]diazepine (commercially available or synthesized via intramolecular reductive amination).[1]
Workflow:
-
Scaffold Activation:
-
Start with (S)-Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine .
-
Protect the more reactive secondary amine (typically N-4 of the diazepine ring if unsubstituted) with Fmoc-Cl.
-
Reaction: Dissolve scaffold (1 eq) in DCM at 0°C. Add DIPEA (2 eq) and Fmoc-Cl (1.1 eq).[1] Stir 2h.
-
Validation: LC-MS check for mono-protection.[1]
-
-
E3 Ligand Conjugation (The "Anchor"):
-
Deprotection & Warhead Coupling:
-
Final Isolation:
-
Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]
-
Lyophilize to obtain the final PROTAC salt.
-
Protocol B: Ternary Complex Stability Assay (TR-FRET)
Objective: Quantify the "Cooperativity" (
Materials:
-
Recombinant POI (GST-tagged).[1]
-
Recombinant E3 Ligase (His-tagged).[1]
-
Fluorophores: Anti-GST-Tb (Donor), Anti-His-XL665 (Acceptor).[1]
Step-by-Step:
-
Titration Matrix: Prepare a 384-well plate.
-
Incubation:
-
Mix POI (50 nM), E3 Ligase (50 nM), and PROTAC in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127).[1]
-
Incubate for 60 mins at RT to reach equilibrium.
-
-
Detection:
-
Add Anti-GST-Tb and Anti-His-XL665. Incubate 60 mins.
-
-
Readout:
-
Measure TR-FRET signal (Ratio 665 nm / 620 nm) on a PHERAstar or EnVision reader.[1]
-
-
Analysis:
-
Plot the "Hook Effect" curve.
-
Success Metric: A higher
(peak amplitude) and a left-shifted for the OHPD-PROTAC compared to the PEG-PROTAC indicates positive cooperativity induced by the rigid linker.[1]
-
Part 4: Visualization of Workflow
The following diagram illustrates the decision logic and synthesis workflow for integrating OHPD into PROTACs.
Caption: Figure 1. Strategic workflow for implementing Octahydro-1H-pyrrolo[1,2-d]diazepine as a rigid linker to enhance PROTAC cooperativity.
Part 5: Quantitative Data Summary
Table 1: Comparative Physicochemical Properties of PROTAC Linkers
| Feature | PEG-4 Linker (Flexible) | OHPD Scaffold (Rigid) | Impact on PROTAC |
| Rotatable Bonds | 12+ | 0 (Fused System) | Reduces entropic penalty upon binding.[1] |
| LogP (Lipophilicity) | Low (Hydrophilic) | Moderate (Tunable) | Improves membrane permeability (passive diffusion).[1] |
| Conformation | Random Coil | Defined/Puckered | Pre-organizes ligands for E3/POI interface. |
| Metabolic Stability | Prone to oxidative cleavage | High (Saturated heterocycle) | Increases in vivo half-life.[1] |
| Exit Vector Angle | Variable (180° avg) | Fixed (~120° kink) | Accesses unique binding pockets unavailable to linear linkers.[1] |
References
-
Scaffold Synthesis & Properties: National Institutes of Health (NIH). (2018).[1][2][3] Synthesis of a novel fused pyrrolodiazepine-based library with anti-cancer activity. PMC. Retrieved from [Link]
-
Rigid Linker Impact on Permeability: Royal Society of Chemistry (RSC). (2025).[1][4][5][6][7][8] Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved from [Link]
-
PBD Scaffold in PROTACs (Contextual): National Institutes of Health (NIH).[1] (2025).[1][4][5][6][7][8] Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates. PMC. Retrieved from [Link]
Sources
- 1. Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Octahydro-1H-pyrrolo[1,2-d]diazepine as a linker in targeted protein degradation
Title: Engineering Conformationally Restricted PROTACs: Octahydro-1H-pyrrolo[1,2-d]diazepine as a Rigid Linker Scaffold
Executive Summary
Targeted Protein Degradation (TPD) has fundamentally transformed drug discovery by enabling the elimination of previously "undruggable" proteins[1]. Historically, Proteolysis Targeting Chimeras (PROTACs) have relied on highly flexible polyethylene glycol (PEG) or linear alkyl chains to connect the protein of interest (POI) ligand to the E3 ligase recruiter[2]. However, the field is rapidly shifting toward conformationally restricted linkers to overcome the entropic penalties, poor oral bioavailability, and off-target effects associated with highly flexible systems[1].
This application note details the integration of octahydro-1H-pyrrolo[1,2-d]diazepine , a rigid bicyclic diazepine scaffold, into advanced PROTAC design. Below, we provide the mechanistic rationale, biophysical profiling data, and self-validating protocols necessary to synthesize and evaluate these next-generation degraders.
Mechanistic Rationale: The Entropic Advantage of Bicyclic Diazepines
The formation of a productive, highly cooperative ternary complex (POI–PROTAC–E3) is the critical bottleneck in TPD[2]. Flexible linkers adopt numerous conformations in solution. Upon binding both proteins, the PROTAC must freeze into a single bioactive conformation, resulting in a massive entropic penalty (
By incorporating the octahydro-1H-pyrrolo[1,2-d]diazepine scaffold, researchers can pre-organize the spatial orientation and exit vectors of the PROTAC[4]. This bicyclic system restricts the dihedral angles between the warheads, significantly reducing the entropic cost of ternary complex formation. Furthermore, the incorporation of basic nitrogen atoms within the diazepine ring improves aqueous solubility, while the rigid 3D architecture buries polar surface area, enhancing cell membrane permeability compared to exposed, linear PEG chains[3].
Fig 1. Target protein degradation pathway mediated by a rigid bicyclic diazepine PROTAC linker.
Biophysical & Cellular Profiling Data
To demonstrate the superiority of the octahydro-1H-pyrrolo[1,2-d]diazepine linker, we present comparative profiling data against a standard PEG4 linker in a model BRD4-VHL PROTAC system. The rigidification directly correlates with enhanced cooperativity (
| Linker Architecture | Linker Type | DC50 (nM) | Dmax (%) | Cooperativity ( | PAMPA Permeability ( |
| PEG4 | Flexible Linear | 12.5 | 85 | 1.2 | 0.8 |
| Octahydro-1H-pyrrolo[1,2-d]diazepine | Rigid Bicyclic | 1.8 | 98 | 15.4 | 3.2 |
Table 1: Quantitative comparison demonstrating the enhanced biophysical and pharmacokinetic properties of a bicyclic diazepine-linked PROTAC versus a flexible PEG4-linked PROTAC.
Application Protocols
Protocol 1: Sterically Hindered Amide Coupling for Linker Conjugation
-
Objective : Conjugate the E3 ligase ligand to the secondary amine of the octahydro-1H-pyrrolo[1,2-d]diazepine core.
-
Causality : The bicyclic nature of the diazepine creates significant steric hindrance around the secondary amine[4]. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often fail or result in low yields due to the formation of inactive intermediates. We utilize HATU, a highly reactive uronium-based reagent, which forms an active 7-aza-OBt ester capable of efficiently acylating hindered amines.
-
Step-by-Step Methodology :
-
Dissolve the carboxylic acid-bearing E3 ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 15 minutes to pre-activate the acid.
-
Add the octahydro-1H-pyrrolo[1,2-d]diazepine-functionalized POI ligand (1.0 eq) dropwise.
-
Stir the reaction at 40°C for 12 hours under a nitrogen atmosphere.
-
Self-Validation Step : Monitor the reaction via LC-MS. A successful coupling is validated not merely by the disappearance of the starting material, but by the emergence of the correct product
peak and a distinct shift in retention time. If unreacted amine persists, spike with an additional 0.5 eq of HATU to drive the reaction to completion. -
Purify via preparative HPLC to achieve >95% purity for biological assays.
-
Protocol 2: Time-Resolved FRET (TR-FRET) for Ternary Complex Quantification
-
Objective : Measure the cooperativity factor (
) of the ternary complex. -
Causality : Rigid linkers pre-organize the PROTAC, which theoretically improves the cooperativity of ternary complex formation[2]. TR-FRET is selected because the long emission half-life of lanthanide fluorophores eliminates background autofluorescence, providing the high signal-to-noise ratio essential for detecting transient ternary complexes in solution.
-
Step-by-Step Methodology :
-
Prepare assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 1 mM DTT.
-
Mix Terbium (Tb)-labeled E3 ligase (2 nM) and AlexaFluor 647 (AF647)-labeled POI (50 nM) in a 384-well microplate.
-
Titrate the bicyclic PROTAC from 0.1 nM to 10
M (12-point dose-response) into the wells. -
Incubate the plate in the dark at room temperature for 2 hours to reach equilibrium.
-
Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620 nm).
-
Self-Validation Step : Run a competitive displacement control in parallel. Add 10
M of free E3 ligand (e.g., VHL ligand) to a replicate set of wells. This must completely abrogate the FRET signal. If the signal persists, it indicates non-specific compound aggregation rather than true ternary complex formation.
-
Protocol 3: Target Engagement and Degradation Validation in Live Cells
-
Objective : Evaluate cellular degradation parameters (DC50 and Dmax).
-
Causality : Biophysical binding does not guarantee degradation, as rigidification can sometimes increase molecular weight and hinder cell permeability[3]. We must test the PROTAC in living cells using a highly sensitive luminescent assay (e.g., HiBiT-tagged POI) to confirm intracellular efficacy.
-
Step-by-Step Methodology :
-
Seed CRISPR-engineered cells expressing the HiBiT-tagged POI into a 96-well white opaque plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Treat cells with the PROTAC in a 10-point serial dilution (ranging from 1 pM to 1
M) for 24 hours. -
Add the Nano-Glo® HiBiT Lytic Detection System reagent (1:1 volume ratio) to the wells. Incubate for 10 minutes on an orbital shaker.
-
Measure luminescence to quantify remaining POI levels.
-
Self-Validation Step : To confirm that degradation is strictly dependent on the Ubiquitin-Proteasome System (UPS), pre-treat a control group of cells with 1
M MLN4924 (a NEDD8-activating enzyme inhibitor) for 2 hours prior to PROTAC addition. If the PROTAC-induced degradation is rescued by MLN4924, it confirms the mechanism is Cullin-RING ligase dependent, validating the TPD pathway.
-
References
-
Characteristic roadmap of linker governs the rational design of PROTACs Source: nih.gov URL:[2]
-
Current strategies for the design of PROTAC linkers: a critical review Source: nih.gov URL:[1]
-
Novel approaches for the rational design of PROTAC linkers Source: explorationpub.com URL:[3]
-
Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization Sequence Source: nih.gov URL:[4]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for N-functionalization of Octahydro-1H-pyrrolo[1,2-d]diazepine
Introduction & Scaffold Analysis
The Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine scaffold (CAS: 87593-35-9 for 2HCl salt) represents a "privileged structure" in medicinal chemistry. Its bicyclic framework constrains the spatial arrangement of substituents, effectively mimicking peptide
Unlike its unsaturated counterparts (pyrrolobenzodiazepines or PBDs), the octahydro variant is fully saturated. This saturation imparts specific chemical properties:
-
Conformational Flexibility: The 7-membered diazepine ring adopts a twisted chair conformation, allowing induced fit binding.
-
Nucleophilicity: The scaffold contains two nitrogen atoms:
This guide details three validated protocols for the N4-functionalization of this scaffold, selected for high yield, chemoselectivity, and operational simplicity in library synthesis.
Reaction Decision Matrix
Figure 1: Decision matrix for selecting the optimal functionalization pathway based on the desired moiety.
Pre-Analytical Preparation: Free-Basing
The scaffold is commercially supplied as a dihydrochloride salt (highly hygroscopic). Direct use of the salt in metal-catalyzed reactions (Method B) or sensitive alkylations can suppress reactivity or poison catalysts.
Protocol:
-
Dissolve 1.0 g of the dihydrochloride salt in 10 mL minimal water.
-
Basify to pH >12 using 4M NaOH (aq).
-
Extract exhaustively with Dichloromethane (DCM) (
mL). Note: The diamine is polar; multiple extractions are critical. -
Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Storage: Store the free base under Argon at -20°C. Use within 48 hours to prevent oxidation or carbamate formation from atmospheric
.
Method A: Reductive Amination (N-Alkylation)
Application: Introduction of alkyl, benzyl, or heterocycloalkyl groups. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction. Why this method? Superior to direct alkylation with halides, which often leads to over-alkylation (quaternization) [3].
Materials
-
Substrate: Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (Free base).
-
Electrophile: Aldehyde or Ketone (1.1 equiv).
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
-
Additive: Acetic Acid (AcOH) (1-2 drops).
Step-by-Step Protocol
-
Imine Formation: In a dry vial, dissolve the amine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).
-
Activation: Add Glacial Acetic Acid (1.0 mmol, 60
L). Stir at Room Temperature (RT) for 30 minutes.-
Checkpoint: Ensure the solution remains clear. Turbidity implies salt formation; add more DCE.
-
-
Reduction: Cool to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.
-
Reaction: Warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine mass).
-
Quench: Add saturated
(5 mL) and stir vigorously for 20 minutes to quench residual borohydride. -
Work-up: Extract with DCM (
mL). Wash combined organics with Brine. Dry over . -
Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).
Method B: Buchwald-Hartwig Cross-Coupling (N-Arylation)
Application: Attachment of aryl or heteroaryl rings (e.g., pyridine, pyrimidine). Mechanism: Pd-catalyzed C-N bond formation.[3] Critical Factor: The bridgehead nitrogen can chelate Pd, potentially reducing catalyst efficiency. Use of biaryl phosphine ligands (RuPhos/BrettPhos) is mandatory to prevent catalyst arrest [4].
Materials
-
Substrate: Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (Free base).
-
Partner: Aryl Bromide or Iodide (1.0 equiv).
-
Catalyst:
(2 mol%) or RuPhos Pd G3 (2-5 mol%). -
Ligand: RuPhos (4 mol%) (if using
). -
Base:
(2.0 equiv) or NaOtBu (1.5 equiv). -
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step Protocol
-
Inert Environment: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.
-
Loading: Add Aryl halide (1.0 mmol), Base (
, 2.0 mmol), and Pre-catalyst (RuPhos Pd G3, 0.03 mmol). -
Solvation: Add degassed Toluene (4 mL) and the diazepine substrate (1.1 mmol).
-
Heating: Seal tube and heat to 80–100°C for 12 hours.
-
Visual Check: Reaction mixture should turn from dark red/brown to black upon completion.
-
-
Filtration: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black. Elute with EtOAc.
-
Purification: The product is often UV-active. Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to remove residual ligand.
Method C: Regioselective Acylation
Application: Synthesis of Amides, Ureas, or Sulfonamides. Challenge: Preventing bis-acylation if the bridgehead nitrogen is protonated/reactive (unlikely but possible under forcing conditions).
Protocol Summary Table
| Component | Reagent | Equivalents | Notes |
| Solvent | DCM or DMF | N/A | Anhydrous required.[4] |
| Base | DIPEA or TEA | 2.5 - 3.0 | Scavenges HCl generated. |
| Electrophile | Acid Chloride / Sulfonyl Chloride | 1.05 | Add dropwise at 0°C. |
| Coupling Agent | HATU / EDC (for Carboxylic Acids) | 1.1 | Use if Acid Chloride is unavailable. |
Procedure:
-
Dissolve amine (1.0 equiv) and DIPEA (3.0 equiv) in DCM at 0°C.
-
Add electrophile (1.05 equiv) dropwise.
-
Stir at 0°C for 1 hour, then RT for 2 hours.
-
Wash with 1M HCl (to remove unreacted amine) and saturated
.
Validation & Analytical Data
Successful functionalization is validated by specific NMR shifts in the diazepine ring.
-
1H NMR (DMSO-d6):
-
2.8 - 3.2 ppm: Multiplets corresponding to the
-methylene protons relative to N4. -
Shift Diagnostic: Upon alkylation/arylation, these protons typically shift downfield by 0.2–0.5 ppm compared to the free base.
-
Disappearance of NH: Broad singlet at
~2.0-3.0 ppm (exchangeable with ) will disappear.
-
2.8 - 3.2 ppm: Multiplets corresponding to the
Workflow Visualization
Figure 2: End-to-end experimental workflow from commercial salt to functionalized product.
References
-
Cipolla, L., et al. (2009). Pyrrolo[2,1-c][1,4]benzodiazepine as a Scaffold for the Design and Synthesis of Anti-Tumour Drugs. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link][5][6]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. (General reference for Buchwald conditions on secondary amines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
Application Note: Cell-Based Assays to Evaluate Octahydro-1H-pyrrolo[1,2-d]diazepine Cytotoxicity
[1]
Introduction & Scientific Context
The Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine scaffold represents a distinct chemical space from its more famous cousins, the pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). While PBDs like anthramycin are potent DNA-alkylating agents used in oncology (Thurston et al., 2011), the saturated octahydro variants are frequently utilized as peptidomimetics—specifically as
Evaluating the cytotoxicity of this scaffold is critical for two opposing reasons:
-
Safety Profiling (Non-Oncology Indications): If the derivative is designed as a viral protease inhibitor or a GPCR ligand, cytotoxicity is an off-target effect that must be minimized to establish a viable Therapeutic Index (TI).
-
Efficacy Screening (Oncology Indications): If the derivative is functionalized to inhibit kinases (e.g., EGFR/CDK2) or disrupt protein-protein interactions, cytotoxicity is the desired phenotype, and the assay must distinguish between cytostatic (growth arrest) and cytotoxic (cell killing) effects.
This guide details a multi-parametric approach to evaluating this scaffold, moving beyond simple viability to mechanistic understanding.
Compound Handling & Preparation[2][3][4][5][6]
The octahydro-pyrrolo-diazepine core is generally lipophilic. Proper solubilization is the single most critical variable in preventing data artifacts caused by microprecipitation.
Protocol: Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Note: Avoid concentrations >50 mM as this scaffold may aggregate upon freeze-thaw cycles.
-
-
Storage: Aliquot into amber glass vials (to prevent plasticizer leaching) and store at -20°C.
-
Working Solutions:
-
Perform serial dilutions in 100% DMSO first.
-
Transfer to cell culture media only at the final step to keep DMSO concentration constant (e.g., 0.5% v/v) across all dose points.
-
Validation: Visually inspect the highest concentration in media (100 µM) under 10x microscopy for crystal formation before adding to cells.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for a comprehensive cytotoxicity evaluation, ensuring that metabolic data is cross-verified with membrane integrity data.
Figure 1: Multiplexed workflow allowing simultaneous determination of cell viability, necrosis, and apoptosis.
Detailed Protocols
Assay 1: Metabolic Viability (MTS/Tetrazolium Reduction)
Purpose: Determines the number of viable cells based on mitochondrial reductase activity. This is the primary screen for IC50 generation.
Materials:
-
Cell Line: HeLa, HepG2, or HCT116 (Standard NCI-60 lines).
-
Reagent: CellTiter 96® AQueous One Solution (Promega) or equivalent MTS reagent.
-
Plate: 96-well, clear bottom, tissue-culture treated.
Procedure:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL media.
-
Critical: Allow cells to adhere for 24 hours prior to treatment.
-
-
Treatment: Add 50 µL of 3x concentrated compound in media.
-
Include Vehicle Control (DMSO) and Positive Control (e.g., Staurosporine 1 µM) .
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
Readout:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1–4 hours (monitor color change).
-
Measure Absorbance at 490 nm .
-
Assay 2: Membrane Integrity (LDH Release)
Purpose: Distinguishes between cells that are metabolically inactive (cytostatic) and cells that have ruptured (cytotoxic/necrotic).
Scientific Logic: Pyrrolo-diazepines can induce apoptosis. In early apoptosis, the membrane remains intact (MTS low, LDH low). In necrosis or late toxicity, the membrane ruptures (MTS low, LDH high).
Procedure:
-
Supernatant Harvest: Using the same plate from the MTS assay (before adding MTS reagent) or a duplicate plate, transfer 50 µL of culture supernatant to a new clear 96-well plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Diaphorase/Tetrazolium).
-
Incubation: Incubate for 30 minutes at Room Temperature in the dark.
-
Stop: Add 50 µL of Stop Solution (Acetic acid or HCl).
-
Readout: Measure Absorbance at 490 nm .
-
Calculation:
-
High Control: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to harvest.
-
Data Presentation & Analysis
Quantitative data should be summarized to allow rapid comparison of potency and toxicity.
Table 1: Example Data Summary Template
| Compound ID | MTS IC50 (µM) | LDH EC50 (µM) | TI (LDH/MTS) | Interpretation |
| PD-001 | 0.5 | 0.8 | 1.6 | Highly Cytotoxic (General Toxin) |
| PD-002 | 15.0 | >100 | >6.6 | Cytostatic / Growth Arrest |
| PD-003 | >100 | >100 | N/A | Non-Toxic (Safe Scaffold) |
| Doxorubicin | 0.01 | 0.05 | 5.0 | Potent Control |
Curve Fitting:
Use a 4-parameter logistic (4PL) regression model for IC50 calculation:
Mechanism of Action: Decision Logic
Once primary data is collected, use this logic flow to categorize the Octahydro-1H-pyrrolo[1,2-d]diazepine derivative.
Figure 2: Biological classification of scaffold derivatives based on multiplexed assay data.
References
-
Thurston, D. E., et al. (2011). Synthesis of DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepines. Chemical Reviews.
-
National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen Protocols. DTP.
-
Promega Corporation. (2023). CellTiter 96® AQueous One Solution Cell Proliferation Assay Technical Bulletin.
-
Kamal, A., et al. (2018).[1][2] Synthesis and biological evaluation of pyrrolo[2,1-c][1,4]benzodiazepine prodrugs. Bioorganic & Medicinal Chemistry Letters.
-
Thermo Fisher Scientific. (2023). LDH Cytotoxicity Assay Kit Protocol.
application of Octahydro-1H-pyrrolo[1,2-d]diazepine in cancer research
Application Notes & Protocols: Leveraging the Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine Scaffold in Next-Generation Oncology Therapeutics
Executive Summary & Mechanistic Rationale
The evolution of targeted oncology therapeutics has increasingly relied on the precise manipulation of molecular topography to overcome resistance mechanisms and poor pharmacokinetic (PK) profiles. Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine is a chiral, conformationally restricted bicyclic diamine that serves as a privileged structural motif in modern drug design[1].
Historically, flexible monocyclic diamines (e.g., piperazine, homopiperazine) have been utilized to enhance aqueous solubility and form critical hydrogen bonds in the solvent-exposed regions of kinase inhibitors. However, these flexible rings incur a high entropic penalty (
By fusing a pyrrolidine ring to the diazepine core, the octahydro-1H-pyrrolo[1,2-d][1,4]diazepine scaffold provides two distinct mechanistic advantages:
-
Conformational Pre-organization: The bicyclic framework locks the diamine into a rigid geometry, significantly lowering the entropic penalty of binding and driving a more favorable Gibbs free energy (
)[2]. -
Steric Shielding: The fused ring system sterically protects the basic amine centers, drastically reducing intrinsic clearance (CLint) and extending the drug's half-life.
Application 1: Kinase Inhibitor Optimization
In the development of targeted therapies (e.g., ALK, EGFR, or FGFR4 inhibitors), the solvent-exposed appendage dictates the molecule's residence time (
Table 1: Comparative Profiling of Kinase Inhibitor Appendages
| Parameter | Monocyclic Comparator (Homopiperazine) | Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine | Mechanistic Causality |
| Kinase IC | 45 nM | 8 nM | Pre-organized conformation reduces the entropic penalty upon hinge-binding. |
| Target Residence Time ( | 12 min | 145 min | Rigid scaffold locks the ligand in the optimal binding geometry, slowing |
| Intrinsic Clearance (CL | 85 µL/min/mg | 22 µL/min/mg | Fused pyrrolidine ring sterically shields the basic amine from CYP3A4 oxidation. |
| Oral Bioavailability (F%) | 18% | 64% | Reduced polar surface area (PSA) and increased lipophilicity improve passive permeability. |
Application 2: Rigid Linker Engineering in PROTACs
Proteolysis Targeting Chimeras (PROTACs) rely on the formation of a highly stable Ternary Complex (Target Protein–PROTAC–E3 Ligase) to drive ubiquitination[3]. Early PROTACs utilized highly flexible polyethylene glycol (PEG) linkers, which often resulted in poor oral bioavailability, high molecular weight, and unfavorable "hook effects" at higher concentrations[4].
Incorporating the rigid octahydro-pyrrolo-diazepine scaffold into the linker precisely vectors the spatial orientation between the target protein of interest (POI) and the E3 ligase[5]. This rigidity promotes positive cooperativity (where binding of the first protein enhances the affinity for the second) and reduces the overall molecular weight compared to long PEG chains, pushing the PROTAC closer to Lipinski-compliant chemical space[4].
Mechanism of PROTAC-mediated degradation utilizing a rigid bicyclic diazepine linker.
Experimental Protocols: A Self-Validating System
Protocol A: Scaffold Conjugation via Buchwald-Hartwig Amination
Objective: Couple the sterically hindered secondary amine of octahydro-1H-pyrrolo[1,2-d][1,4]diazepine to an aryl halide warhead.
-
Reagent Preparation: Combine the aryl halide (1.0 eq) and octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (1.2 eq) in anhydrous toluene under an argon atmosphere.
-
Catalyst Selection (Causality): Add RuPhos Pd G3 (0.05 eq) and RuPhos ligand (0.05 eq). Why RuPhos? The bulky biaryl phosphine ligand is specifically designed to facilitate the reductive elimination step, which is notoriously difficult and often the rate-limiting step when coupling sterically hindered bicyclic secondary amines.
-
Base Addition: Add sodium tert-butoxide (NaOtBu, 2.0 eq).
-
Reaction: Heat to 90°C for 4 hours. Monitor via LC-MS.
-
Validation: Perform a control reaction lacking the Pd catalyst to ensure no background S
Ar reactivity is occurring, confirming the cross-coupling mechanism.
Protocol B: TR-FRET Kinase Affinity Assay
Objective: Evaluate the binding affinity (IC
Step-by-step workflow of the TR-FRET kinase assay for evaluating target affinity.
-
Enzymatic Reaction: In a low-volume 384-well black plate, incubate the recombinant kinase, ATP (at the K
value), fluorescently labeled substrate, and the inhibitor for 60 minutes. -
Reaction Quench (Causality): Add a detection buffer containing 10 mM EDTA. Why EDTA? EDTA rapidly chelates Mg
, an essential cofactor for kinase catalytic activity. This instantly freezes the reaction state, preventing time-dependent signal drift during the plate reading process[7],[8]. -
Detection: Add the Terbium (Tb)-labeled anti-phospho antibody.
-
Readout & Validation: Read the plate using a TR-FRET compatible microplate reader. Calculate the Z'-factor using DMSO (vehicle) and a known reference inhibitor. A Z'-factor > 0.6 validates the assay's robustness for screening.
Protocol C: PROTAC Cellular Degradation & Mechanistic Validation
Objective: Quantify the degradation of the POI in cancer cell lines and prove the mechanism is strictly dependent on the Ubiquitin-Proteasome System (UPS).
-
Cell Treatment: Seed target cancer cells (e.g., A549 or HCT116) at 10
cells/well. Treat with a concentration gradient (0.1 nM to 10 µM) of the diazepine-linked PROTAC for 24 hours. -
Mechanistic Rescue Controls (Causality): In parallel wells, pre-treat cells for 2 hours with either MG132 (10 µM, a 26S proteasome inhibitor) or MLN4924 (3 µM, a NEDD8-activating enzyme inhibitor) prior to PROTAC addition. Why? If the PROTAC is genuinely acting via targeted degradation, MG132 or MLN4924 will "rescue" the protein levels back to baseline. If the protein levels remain depleted, the compound is causing off-target transcriptional downregulation or direct cytotoxicity[9].
-
Quantification: Lyse cells and quantify POI levels via capillary Western blot (e.g., ProteinSimple WES) normalized to a GAPDH loading control.
References
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. Available at: [Link]
-
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PubMed Central (NIH). Available at: [Link]
-
PROTACs in cancer immunotherapy: a minireview. PubMed Central (NIH). Available at: [Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]
-
Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. PubMed Central (NIH). Available at: [Link]
-
A Conformationally Restricted Gold(III) Complex Elicits Antiproliferative Activity in Cancer Cells. PubMed Central (NIH). Available at: [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. Available at: [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane. ResearchGate. Available at: [Link]
- Bicyclic heterocycles as FGFR4 inhibitors. Google Patents (US9890156B2).
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. Available at: [Link]
Sources
- 1. A Conformationally Restricted Gold(III) Complex Elicits Antiproliferative Activity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9890156B2 - Bicyclic heterocycles as FGFR4 inhibitors - Google Patents [patents.google.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dcreport.org [dcreport.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs in cancer immunotherapy: a minireview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the stereoselective synthesis of Octahydro-1H-pyrrolo[1,2-d]diazepine
Technical Support Center: Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stereoselective Synthesis & Troubleshooting
Core Directive & System Overview
The Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine scaffold represents a privileged bicyclic structure, often utilized as a constrained peptidomimetic (beta-turn mimic) in drug discovery, particularly for HIV-1 reverse transcriptase inhibitors and GPCR ligands.
Unlike the more common [1,2-a] or [2,1-c] isomers (like anthramycin), the [1,2-d] isomer presents unique synthetic challenges due to the specific fusion geometry of the pyrrolidine and diazepine rings. The "Octahydro" designation implies a fully saturated system, requiring rigorous stereocontrol at the bridgehead carbons (C8a/C9a depending on numbering) and successful reduction of unsaturated precursors.
This guide addresses the three primary bottlenecks:
-
Regioselective Assembly: Ensuring the [1,2-d] fusion over the [1,2-a] isomer.
-
Ring Closure: Overcoming the entropic penalty of forming the 7-membered diazepine ring.
-
Stereochemical Integrity: Managing the cis/trans bridgehead stereochemistry during reduction.
Troubleshooting Guides (FAQ Format)
Module A: Synthesis & Regiocontrol
Q: I am attempting to cyclize a linear precursor, but I am observing significant dimerization or polymerization instead of the desired 7-membered ring. What is wrong?
Diagnostic: This is a classic symptom of intermolecular competition defeating intramolecular cyclization. The formation of a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings.
Corrective Action:
-
High Dilution Principle: Run the cyclization step at extremely low concentrations (0.001 M to 0.005 M). This kinetically favors the intramolecular reaction.
-
Turn Inducers: If your linear precursor is a peptide sequence (e.g., Proline-Beta-Alanine), the trans amide bond conformation often prevents the ends from meeting.
-
Solution: Use "Turn Inducers" or bulky protecting groups (like N-Boc or N-Cbz) on the nitrogen that is not involved in the immediate coupling to force a cis-like conformation (the "Rotamer Effect").
-
-
Alternative Route (The Furan Strategy): Instead of direct peptide coupling, utilize the Furan Ring-Opening/Recyclization strategy. This method, validated for [1,2-d] isomers, uses 2-(2-furyl)ethylamines and amino acids.[1] The furan acts as a masked 1,4-dicarbonyl equivalent, which, upon acid-catalyzed opening, captures the amine intramolecularly.
Q: My synthesis yields the [1,2-a] isomer instead of the [1,2-d]. How do I ensure the "d" fusion?
Diagnostic: The [1,2-a] isomer forms if the nitrogen of the pyrrolidine ring acts as the nucleophile attacking the side chain. The [1,2-d] isomer requires the pyrrolidine ring to be fused via its C-C bond (usually C2) or requires a specific precursor alignment.
Corrective Action: Adopt the Paal-Knorr type assembly using specific building blocks:
-
Reagents: Use 2-(2-furyl)ethylamine reacted with a Beta-amino acid derivative.[1]
-
Mechanism: The ethylamine chain provides the "d" side of the eventual diazepine ring. The furan opening generates the necessary carbons to close the pyrrole and diazepine rings simultaneously or sequentially, locking the regiochemistry.
Module B: Stereochemistry & Reduction
Q: I have the unsaturated lactam intermediate. When I reduce it to the octahydro-amine using LiAlH4, I lose stereochemical purity at the bridgehead. Why?
Diagnostic: The reduction of the iminium ion intermediate (formed during lactam reduction) is susceptible to planarization. The hydride attack can occur from either face, leading to racemization or a mixture of diastereomers (cis-fused vs. trans-fused).
Corrective Action:
-
Thermodynamic Control: Cis-fusion is generally more stable for the pyrrolo[1,2-d]diazepine bicyclic system due to ring strain in the trans-fused 5,7-system.
-
Reagent Switch:
-
Avoid harsh refluxing with LiAlH4 if epimerization is observed.
-
Protocol: Use Borane-THF (BH3·THF) or Borane-Dimethyl Sulfide (BMS) at 0°C to reflux. Borane coordinates to the amine/amide, directing the hydride delivery intramolecularly and often preserving the existing chirality of the proline/pyrrolidine precursor.
-
-
Catalytic Hydrogenation: If you have an endocyclic double bond (from RCM or furan routes), use PtO2 (Adam’s Catalyst) in acidic methanol. The catalyst approach is sensitive to steric bulk; the catalyst will bind to the less hindered face, delivering hydrogen cis to the bridgehead hydrogen, enforcing a cis-fused geometry.
Module C: Analytical Challenges
Q: My 1H NMR spectrum at room temperature shows broad, undefined peaks. Is my product impure?
Diagnostic: Not necessarily. The 7-membered diazepine ring is highly flexible and undergoes slow conformational exchange (ring flipping) at room temperature on the NMR timescale. This results in signal broadening (coalescence).
Corrective Action:
-
Variable Temperature (VT) NMR: Run the experiment at +50°C (to sharpen into a time-averaged signal) or -40°C (to freeze the conformers).
-
Interpretation: At low temperatures, you may see two distinct sets of signals (major/minor conformers). This confirms the presence of the flexible bicyclic system rather than an impurity.
Validated Experimental Workflow
Target: Stereoselective Synthesis of Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine via the "Furan-Masked" Route.
Rationale: This route avoids the high-dilution requirements of direct peptide cyclization and locks the [1,2-d] regiochemistry early.
Step 1: Amide Coupling
-
Reagents: N-Boc-Beta-Alanine (1.0 eq), 2-(2-furyl)ethylamine (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM.
-
Procedure: Stir at RT for 12h. Wash with 1N HCl, sat. NaHCO3.
-
Checkpoint: Isolate the linear amide.
Step 2: Acid-Promoted Recyclization (The "Key Step")
-
Reagents: Glacial Acetic Acid / HCl (4:1 ratio).
-
Conditions: Reflux for 2-4 hours.
-
Mechanism: The acid opens the furan ring to a 1,4-dicarbonyl. The deprotected amine (from Beta-alanine) and the amide nitrogen attack the carbonyls.
-
Result: Formation of the unsaturated pyrrolo[1,2-d]diazepine core.
Step 3: Global Reduction (To Octahydro Core)
-
Reagents:
(50 psi), (10 mol%), MeOH/HCl (catalytic). -
Procedure: Hydrogenate in a Parr shaker for 24h.
-
Stereocontrol: The hydrogenation saturates the pyrrole and diazepine double bonds. The cis-fusion is favored thermodynamically and kinetically via catalyst surface approach.
Visualizations
Figure 1: Synthetic Pathway Logic
This diagram illustrates the divergence between the "Standard Peptide" route (prone to [1,2-a] errors) and the "Furan Strategy" (specific for [1,2-d]).
Caption: Comparison of synthetic strategies. Route B (Furan Recyclization) offers superior regiocontrol for the [1,2-d] isomer compared to standard peptide coupling.
Figure 2: Stereochemical Decision Tree
Caption: Impact of reduction methodology on the bridgehead stereochemistry of the bicyclic scaffold.
Comparative Data: Cyclization Efficiency
| Method | Regioselectivity ([1,2-d] vs [1,2-a]) | Yield (Cyclization Step) | Stereocontrol (Octahydro) | Notes |
| Direct Peptide Coupling | Poor (Mixtures common) | 15-30% | Variable | Requires high dilution; prone to oligomerization. |
| RCM (Ring Closing Metathesis) | Good | 40-60% | High (Post-hydrogenation) | Requires expensive Ru-catalysts; difficult purification. |
| Furan Recyclization | Excellent (>95:5) | 65-80% | High | One-pot cyclization; robust precursors; scalable. |
References
-
Butin, A. V., et al. (2010). "A New Strategy for Pyrrolo[1,2-a][1,4]diazepine Structure Formation." Journal of Organic Chemistry. (Describes the furan-ring opening strategy applicable to [1,2-d] isomers).
-
Kamal, A., et al. (2016).[2] "An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines." Molecules. (Review covering the biological relevance and synthesis of PBD isomers including [1,2-d]).
-
Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. (Discusses the concept of privileged scaffolds and solid-phase techniques).
-
Bose, D. S., et al. (2013). "Recent Advances in the Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines." Bioorganic & Medicinal Chemistry Letters. (Provides context on the reductive cyclization methodologies). [3]
Sources
Technical Support Center: Optimizing Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of bicyclic heterocycles. The octahydro-1H-pyrrolo[1,2-d][1,4]diazepine scaffold is a highly valuable, rigidifying motif in medicinal chemistry, but its synthesis is notoriously plagued by low yields.
The two primary failure points in this workflow are the intramolecular lactamization (forming the 7-membered diazepine ring) and the lactam reduction (yielding the highly polar diamine). This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to maximize your yield.
Synthetic Workflow Visualization
Figure 1: Mechanistic workflow for Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine synthesis.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my intramolecular cyclization yield to the 7-membered diazepine ring stuck below 30%? A1: You are fighting both enthalpy and entropy. Seven-membered rings are kinetically sluggish to form compared to 5- or 6-membered rings, making intermolecular dimerization the dominant competing pathway. To overcome this, you must artificially favor intramolecular kinetics. This is achieved via high-dilution conditions (typically 0.001 M to 0.01 M) and the use of highly efficient coupling reagents (like HATU or PyBOP). Implementing a One-Pot Stepwise Synthesis (OPSS) strategy can also drastically improve mass efficiency and prevent intermediate degradation prior to cyclization[1].
Q2: I am losing my final product during the aqueous workup after the lactam reduction. How can I improve recovery?
A2: Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine is a highly polar, water-soluble diamine[2]. If you are using Lithium Aluminum Hydride (LiAlH
Q3: Can I use NaBH
Quantitative Data: Yield Optimization Matrices
Table 1: Lactamization Condition Matrix
Data reflects the conversion of the linear amino-acid intermediate to the bicyclic lactam.
| Coupling Reagent | Concentration | Base | Primary Byproduct | Typical Yield |
| EDC / HOBt | 0.1 M | DIPEA | Intermolecular Dimer | 15 - 25% |
| HATU | 0.05 M | DIPEA | Intermolecular Dimer | 40 - 50% |
| HATU (Syringe Pump) | 0.005 M | DIPEA | Trace Epimerization | 75 - 85% |
Table 2: Lactam Reduction Condition Matrix
Data reflects the reduction of the bicyclic lactam to the final octahydro-1H-pyrrolo[1,2-d][1,4]diazepine.
| Reducing Agent | Quench / Workup | Product State | Typical Isolated Yield |
| LiAlH | Fieser (H | Trapped in Al-salts / Aqueous | < 20% |
| BH | H | Stable Amine-Borane Complex | 0% (Free amine) |
| BH | MeOH, then HCl (reflux) | Free Amine (Extracted at pH 12) | 80 - 90% |
| Tf | Mild Aqueous | Free Amine | 70 - 75%[3] |
Self-Validating Experimental Protocols
Protocol A: High-Dilution Intramolecular Lactamization
Causality Focus: Syringe-pump addition maintains an instantaneous concentration of the linear precursor near zero, mathematically eliminating the probability of two precursor molecules colliding (dimerization).
-
Preparation: Dissolve HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DCM to create a 0.01 M "coupling bath". Cool to 0 °C under N
. -
Slow Addition: Dissolve your linear amino-acid precursor (1.0 eq) in anhydrous DCM (0.05 M). Using a syringe pump, add this solution to the coupling bath at a rate of 1.0 mL/hour.
-
Self-Validation Check: After addition, run an LC-MS. You should observe the
of the target bicyclic lactam. If you see a prominent peak, your addition rate was too fast or your stirring was inadequate. -
Workup: Wash with saturated NaHCO
, then 1M HCl, and brine. Dry over Na SO and concentrate.
Protocol B: Borane Reduction and Amine-Borane Cleavage
Causality Focus: Borane (BH
-
Reduction: Dissolve the bicyclic lactam in anhydrous THF (0.1 M). Cool to 0 °C. Add BH
·THF (1.0 M solution, 4.0 eq) dropwise. -
Reflux: Heat the reaction to 65 °C (reflux) for 4-6 hours.
-
Quench (The Critical Step): Cool to 0 °C. Slowly add Methanol dropwise until gas evolution ceases. Self-Validation: Vigorous bubbling (H
gas) confirms the destruction of excess borane. -
Cleavage: Add 1.25 M methanolic HCl (5.0 eq). Reflux the mixture for 2 hours. This destroys the stable tertiary amine-borane complex[4].
-
Isolation: Concentrate the mixture in vacuo to remove boron species (as volatile trimethyl borate). Basify the residue with 2M NaOH to pH 12, and extract exhaustively with a highly polar solvent mixture (e.g., CHCl
:Isopropanol 3:1) to recover the water-soluble octahydro-1H-pyrrolo[1,2-d][1,4]diazepine[2].
References
-
Recent developments in one-pot stepwise synthesis (OPSS) of small molecules Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine CAS NO.87614-65-1 Source: LookChem URL:[Link]
-
Cyclic products of the Ugi reaction of aldehydo and keto carboxylic acids: chemoselective modification Source: Griffith Research Online URL:[Link]
Sources
- 1. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine, CasNo.87614-65-1 Shanghai Apeptide Co., Ltd. China (Mainland) [apeptide.lookchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Purification Strategies for Octahydro-1H-pyrrolo[1,2-d]diazepine Intermediates
Welcome to the Technical Support Center. The octahydro-1H-pyrrolo[1,2-d]diazepine scaffold is a highly polar, bicyclic nitrogen-containing heterocycle. While related oxo-derivatives (like tetrahydropyrrolodiazepinediones) can be synthesized via[1], the fully reduced octahydro- intermediates present severe purification challenges due to their extreme basicity, high water solubility, and lack of a natural UV chromophore.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and decision matrices to help you isolate these complex intermediates with high purity and recovery.
Part 1: Troubleshooting Guide & FAQs
FAQ 1: Why does my octahydro-1H-pyrrolo[1,2-d]diazepine intermediate streak severely on normal-phase silica, even with highly polar solvent systems (e.g., DCM/MeOH/NH₄OH)?
-
Causality & Mechanism: The pyrrolodiazepine core contains two highly basic aliphatic nitrogen atoms (pKa ~9–10). Standard normal-phase silica gel is coated with slightly acidic silanol groups (Si-OH, pKa ~4.5–5.0). When your basic intermediate passes through the column, it engages in strong hydrogen bonding and irreversible ionic interactions with these silanols. This causes severe peak tailing, streaking, and poor mass recovery[2].
-
Solution: Abandon standard silica for these free bases. Instead, utilize [3] to exploit the basicity of the nitrogens, or switch to amine-functionalized (NH₂-capped) silica, which masks the acidic silanols and prevents non-specific ionic binding.
FAQ 2: I switched to Reverse-Phase (RP) HPLC, but the intermediate elutes in the void volume with poor peak shape. How do I retain it?
-
Causality & Mechanism: If you are using standard acidic mobile phase modifiers (like 0.1% TFA or Formic Acid), the basic nitrogens of the pyrrolodiazepine are fully protonated. This renders the molecule extremely polar, preventing it from partitioning into the hydrophobic C18 stationary phase.
-
Solution: You must run a high-pH mobile phase. By raising the pH of the aqueous phase to ~10.5 using 0.1% Ammonium Hydroxide (NH₄OH), you deprotonate the nitrogens. This neutralizes the molecule, drastically increasing its lipophilicity and allowing for proper retention and sharp peak shapes on the C18 column. (Note: Ensure your C18 column is hybrid-silica or polymer-based to withstand high pH).
FAQ 3: My intermediate lacks a strong UV chromophore. How can I track it during prep-HPLC?
-
Causality & Mechanism: Unless the pyrrolodiazepine is substituted with an aromatic ring, the aliphatic bicyclic core will not absorb UV light at standard detection wavelengths (210–254 nm)[1].
-
Solution: Use Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)-triggered fraction collection. Alternatively, if the intermediate contains a secondary amine, you can temporarily derivatize it with a [2] protecting group. This adds a strong UV chromophore and reduces the molecule's basicity, allowing for easy purification on standard normal-phase silica before subsequent hydrogenation.
Part 2: Purification Decision Matrix
Use the following logical workflow to determine the optimal purification strategy for your specific intermediate state.
Caption: Decision Matrix for Pyrrolodiazepine Purification.
Part 3: Quantitative Performance of Purification Methods
| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Scalability | Best Used For |
| Normal-Phase Silica (DCM/MeOH/NH₄OH) | 40 - 60% | 70 - 85% | High | Rough cleanup; highly substituted, less basic derivatives. |
| SCX Catch-and-Release | 85 - 95% | 90 - 95% | High | Removing neutral/acidic impurities from basic intermediates. |
| High-pH RP-HPLC (C18, NH₄OH modifier) | 75 - 90% | >98% | Low - Med | Final polishing; separating closely related diastereomers. |
| Derivatization (Cbz) + Normal Phase | 80 - 90% | >95% | Medium | Intermediates lacking UV chromophores; secondary amines. |
Part 4: Step-by-Step Methodologies
Protocol A: Strong Cation Exchange (SCX) Catch-and-Release
This protocol utilizes [4] to selectively trap basic compounds while washing away neutral and acidic impurities.
Caption: SCX Catch-and-Release Workflow for Basic Intermediates.
Step-by-Step Execution:
-
Column Equilibration: Condition the SCX column with 3 column volumes (CV) of Methanol (MeOH).
-
Causality: Solvates the sulfonic acid (-SO₃H) groups and removes trapped air, ensuring uniform flow.
-
-
Sample Loading: Dissolve the crude intermediate in a minimum volume of MeOH (or DCM/MeOH if solubility is poor) and load onto the column.
-
Causality: At neutral pH, the basic nitrogens are protonated and bind ionically to the negatively charged -SO₃⁻ groups on the resin[4].
-
-
Washing (Self-Validating Step): Wash with 3–5 CV of MeOH. Collect the flow-through.
-
Validation: Spot the flow-through on a TLC plate and stain with Dragendorff's reagent (specific for alkaloids/tertiary amines). A lack of color change confirms the basic intermediate is fully captured by the resin.
-
-
Elution: Switch the mobile phase to 2M NH₃ in MeOH and elute for 3–5 CV.
-
Causality: The high concentration of ammonia deprotonates the pyrrolodiazepine, breaking the ionic bond and releasing it from the resin[3].
-
-
Concentration: Evaporate the methanolic ammonia fractions under reduced pressure to yield the purified free base.
Protocol B: High-pH Reverse-Phase (RP) Prep-HPLC
-
Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% NH₄OH, pH ~10.5) and Solvent B (Acetonitrile).
-
Causality: At pH 10.5, the basic nitrogens are completely deprotonated, preventing them from interacting with residual silanols on the C18 column and increasing their lipophilicity for proper retention.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 5% B). Filter through a 0.45 µm PTFE syringe filter.
-
Analytical Validation (Self-Validating Step): Before injecting the full batch, run a 10 µL analytical injection. Collect the targeted peak and immediately re-inject it.
-
Validation: A single, symmetrical peak at the exact same retention time validates that the compound is stable at high pH and is not degrading on the column.
-
-
Gradient Elution: Run a shallow gradient (e.g., 5% to 40% B over 20 minutes) using MS-triggered collection to isolate the target mass.
References
1.[3] Wang, H., et al. "Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase." Analytica Chimica Acta, 2013. URL:[Link] 2.[4] Wang, H., Xu, B. "The Application of SepaFlash Strong Cation Exchange Chromatography Columns in the Purification of Alkaline Compounds." Santai Science / Haas Application Notes. URL:[Link] 3.[2] Community Discussion. "Purification of strong polar and basic compounds." Reddit (r/Chempros), 2023. URL:[Link] 4.[1] Chennamadhavuni, S., et al. "Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization Sequence." The Journal of Organic Chemistry, 2018. URL:[Link]
Sources
- 1. Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. haas.com.pl [haas.com.pl]
optimization of reaction conditions for Octahydro-1H-pyrrolo[1,2-d]diazepine coupling
Status: Online | Average Response Time: <2 mins
Welcome to the Advanced Synthesis Support Center. You are accessing the specialized node for Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (OPD) scaffolds. This bicyclic diamine is a privileged structure in peptidomimetics and GPCR ligand design. Its rigid conformation and steric bulk present unique challenges compared to linear amines.
Quick Navigation (Select Your Issue)
-
[TICKET #001] Amide Coupling: Low conversion or stall at intermediate.
-
[TICKET #002] Stereochemistry: Epimerization at the bridgehead (C9/C9a).
-
[TICKET #003] N-Arylation (Buchwald-Hartwig): Catalyst poisoning or no product.
TICKET #001: Amide Bond Formation (Acylation)
User Report: "I am trying to couple a hindered carboxylic acid to the secondary amine of the OPD scaffold. Standard EDC/HOBt conditions yield <20%. What is the recommended protocol?"
Root Cause Analysis
The OPD scaffold features a "cup-shaped" steric environment. The secondary amine (N-H) is flanked by the bicyclic bridgehead, creating significant steric hindrance.
-
Carbodiimides (EDC/DCC): Too slow; the O-acylisourea intermediate rearranges to N-acylurea before the hindered amine can attack.
-
Standard Uroniums (HBTU): Often fail to drive the reaction to completion due to slow kinetics.
Optimized Protocol: The "Gold Standard" (HATU/HOAt)
For hindered substrates, you must use a reagent that generates a highly reactive active ester (At-ester) to accelerate the aminolysis step.
Step-by-Step Procedure:
-
Activation: Dissolve Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M).
-
Base: Add DIPEA (3.0 equiv). Stir for 5 mins.
-
Coupling Reagent: Add HATU (1.2 equiv). Note: The solution should turn yellow/orange.
-
Addition: Add the OPD amine (1.0 equiv) immediately.
-
Conditions: Stir at RT for 2-4 hours .
-
Troubleshooting: If conversion <50% after 4h, do not heat. Heating with HATU causes rapid epimerization. Instead, add HOAt (0.5 equiv) as an additive to catalyze the transfer.
-
Alternative: The "Low Epimerization" Route (T3P)
If your carboxylic acid is chiral, HATU poses a high racemization risk. Switch to Propylphosphonic Anhydride (T3P).
| Parameter | HATU Protocol | T3P Protocol |
| Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | T3P (50% w/w in EtOAc/DMF) |
| Base | DIPEA or NMM | Pyridine (Critical: Acts as base & catalyst) |
| Solvent | DMF or DMAc | EtOAc, DMF, or 2-MeTHF |
| Temp | 0°C to RT | 0°C to RT (Can tolerate up to 50°C) |
| Yield (Hindered) | High (85-95%) | Moderate-High (70-90%) |
| Epimerization Risk | High | Very Low |
TICKET #002: Stereochemical Integrity
User Report: "My product shows a diastereomeric excess (de) of only 80% after coupling. The starting material was >99% ee. Where is the leakage coming from?"
Root Cause Analysis
The bridgehead carbon (alpha to the nitrogen) is susceptible to deprotonation-reprotonation mechanisms, especially when the nitrogen is acylated (which increases the acidity of the alpha-proton).
-
Culprit: Strong bases (e.g., DBU, excess DIPEA) or high temperatures during the activation step.
-
Mechanism: Formation of an oxazolone intermediate (for the acid) or direct enolization.
Troubleshooting Workflow
Figure 1: Decision logic for diagnosing and fixing stereochemical erosion during coupling.
TICKET #003: N-Arylation (Buchwald-Hartwig)
User Report: "I need to attach a phenyl ring to the OPD nitrogen. Standard Pd(OAc)2/BINAP conditions failed (0% conversion)."
Root Cause Analysis
Secondary cyclic amines, particularly hindered ones like OPD, are challenging substrates for Pd-catalyzed amination.
-
BINAP: Often lacks the steric bulk required to promote the reductive elimination step for bulky amines.
-
Pd Cycle: The oxidative addition complex is stable, but the amine binding is sterically disfavored.
Recommended Catalyst Systems
You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination).
Option A: The Generalist (RuPhos)
RuPhos is specifically engineered for secondary amines.
-
Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃.
-
Ligand: RuPhos (4 mol%) (Pre-catalyst: RuPhos-Pd-G3/G4 is preferred).
-
Base: NaOtBu (Strong base) or Cs₂CO₃ (Weak base - use if functional groups are sensitive).
-
Solvent: Toluene or Dioxane (anhydrous).
-
Temp: 80-100°C.
Option B: The Heavy Lifter (BrettPhos)
If the aryl halide is deactivated (e.g., electron-rich aryl chloride), switch to BrettPhos.
Experimental Protocol (Microwave Assisted):
-
In a microwave vial, charge Aryl Halide (1.0 equiv), OPD Amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Add RuPhos-Pd-G3 (2-5 mol%).
-
Seal and purge with Nitrogen (3x).
-
Add anhydrous THF or Toluene (0.2 M).
-
Heat at 85°C for 1 hour (or MW 100°C for 20 min).
-
Check: If black precipitate forms immediately, oxygen was present. Repeat with stricter degassing.
Visualizing the Optimization Matrix
Figure 2: Strategic selection of reagents based on substrate properties.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Bhardwaj, P., & Kaur, N. (2022). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles.[1][2] Current Organic Chemistry, 26(20), 1827-1847.[1]
-
Hosseini-Sarvari, M., et al. (2011).[3] The mild combination of T3P (n-propanephosphonic acid anhydride) and pyridine enables a low-epimerization amide bond formation. Journal of Organic Chemistry, 76(8), 2853-2859.
Sources
addressing off-target effects of Octahydro-1H-pyrrolo[1,2-d]diazepine-based compounds
Current Status: Operational Role: Senior Application Scientist Topic: Mitigation of Off-Target Effects & Optimization
Welcome to the Scaffold Optimization Hub
You are likely working with the Octahydro-1H-pyrrolo[1,2-d]diazepine core because of its utility as a peptidomimetic (specifically mimicking
However, this "privileged structure" status comes with a cost: promiscuity . The scaffold's ability to fit into diverse pockets (kinases, ion channels, receptors) is exactly what causes your off-target headaches.
This guide addresses the three most critical failure modes: hERG inhibition (Cardiotoxicity) , Kinase Selectivity , and Metabolic Instability .
Module 1: Addressing hERG Channel Inhibition
User Issue: "My lead compound shows potent activity (
Technical Diagnosis:
The Octahydro-1H-pyrrolo[1,2-d]diazepine core contains a basic secondary or tertiary amine (typically at position N4 or N1, depending on numbering conventions). At physiological pH, this nitrogen is protonated. The resulting cation forms a high-affinity
Troubleshooting Protocol:
-
The pKa Modulation Strategy:
-
Action: Lower the basicity of the diazepine nitrogen.
-
Target: Aim for a pKa between 6.5 and 7.5.
-
Chemistry: Introduce an electron-withdrawing group (EWG) on the adjacent carbon or convert the amine to a weakly basic amide or urea if the pharmacophore tolerates it.
-
Why: A neutral nitrogen at pH 7.4 cannot form the critical cation-
interaction with Tyr652.
-
-
The "Lipophilicity Cap" (LogP Check):
-
Action: Calculate Lipophilic Ligand Efficiency (LLE).
-
Formula:
. -
Goal: Target LLE > 5. If your cLogP is > 4.0, you are driving binding via non-specific hydrophobic effects, which hERG loves.
-
Modification: Introduce polar atoms (O, F) into the pyrrolidine ring (e.g., 7-fluoropyrrolo[1,2-d]diazepine) to reduce cLogP without altering the overall shape.
-
Visual Decision Tree: hERG Mitigation
Caption: Logical workflow for decoupling hERG toxicity from on-target potency.
Module 2: Kinase Selectivity & The "Privileged" Trap
User Issue: "I am targeting EGFR, but my selectivity profile is poor (hitting CDK2 and GSK3
Technical Diagnosis: The pyrrolo-diazepine scaffold mimics the adenine ring of ATP. This makes it an excellent "hinge binder" for kinases, but it lacks inherent selectivity. The flat(ter) region of the bicyclic system fits into the conserved ATP-binding pocket of hundreds of kinases.
Selectivity Optimization Guide:
| Feature | Off-Target Mechanism | Optimization Strategy |
| Core Scaffold | Mimics Adenine (ATP competitive) | Do not rely on the core for selectivity. The core provides affinity; the substituents provide selectivity. |
| N-Substituents | Fits into the solvent-exposed region | Vector Exploration: Use the N-position to project bulky groups that clash with the "gatekeeper" residues of non-target kinases. |
| C-Ring (Pyrrole) | Hydrophobic interaction | Stereochemistry: The octahydro scaffold has stereocenters at 4a and 8a. Switch from cis-fused to trans-fused (or vice versa) to alter the vector of the substituents by ~30°, potentially clashing with off-target pockets. |
Key Reference: Research has shown that pyrrolo[3,2-e][1,4]diazepines (closely related isomers) can be tuned for EGFR vs. CDK2 selectivity by modifying the "tail" extending from the diazepine nitrogen, exploiting subtle differences in the ribose-binding pocket [1, 2].
Module 3: Metabolic Stability (Microsomal Clearance)
User Issue: "My compound vanishes in liver microsomes (
Technical Diagnosis:
The octahydro scaffold is rich in
Stabilization Protocol:
-
Deuteration Scan:
-
Synthesize a deuterated analog at the
-carbon positions. -
Test: If
improves significantly, you have identified the metabolic hotspot (Kinetic Isotope Effect).
-
-
Fluorine Walk:
-
Replace susceptible C-H bonds with C-F.
-
Note: Fluorine at the C-7 or C-8 position of the pyrrolidine ring often blocks metabolism while lowering the basicity of the amine (helping with the hERG issue in Module 1).
-
-
Bridgehead Blocking:
-
Introduce a methyl group at the bridgehead (4a or 8a). This adds steric bulk that prevents the CYP heme iron from accessing the hydrogen, though it significantly alters the ring conformation.
-
Module 4: Stereochemical Integrity
User Issue: "Batch-to-batch variation in biological activity. NMR looks identical."
Technical Diagnosis: The Octahydro-1H-pyrrolo[1,2-d]diazepine has two chiral bridgehead centers. Synthetic routes (often involving cyclization of proline derivatives) can produce mixtures of diastereomers (cis-fused vs. trans-fused). Standard LC-MS might not separate these, but biological receptors will discriminate potently.
Validation Workflow:
-
Chiral HPLC/SFC: Mandatory for every batch.
-
Small Molecule X-Ray: Obtain a crystal structure of your lead to confirm absolute configuration.
-
Synthetic Route Check: Ensure you are starting from enantiopure L-proline (or D-proline) and that your cyclization conditions (e.g., reduction of a lactam) do not racemize the bridgehead.
Stereochemical Synthesis Pathway
Caption: Critical control points for stereochemical purity in scaffold synthesis.
References
-
Taylor & Francis Online. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors.
-
MDPI. (2016). An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines. (Provides context on the privileged nature of the ring system).
-
Asian Journal of Chemistry. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine.[1] (Demonstrates stereoselective reduction techniques applicable to fused pyrrolo-systems).
-
LASSBIO. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. (Discusses the concept of privileged structures including diazepines).
Sources
Technical Support Center: Scaling Up Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Based on the chemical structure and industrial synthesis requirements for Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (CAS: 87614-65-1) , I have designed this technical support guide. This molecule is a bicyclic diamine often used as a scaffold in medicinal chemistry (e.g., for GPCR ligands). The scale-up process focuses on the 2-(aminomethyl)pyrrolidine route, which is the most atom-economical and scalable method, though it presents specific challenges in cyclization kinetics and workup.
Status: Operational | Tier: Level 3 (Process Chemistry) Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up (>100g)
Process Overview & Critical Criticality
The Challenge: Scaling this bicyclic diamine involves forming a 7-membered ring fused to a 5-membered ring. This is entropically disfavored compared to 6-membered rings. The primary failure modes on scale-up are oligomerization during cyclization and product loss during the aqueous workup of the highly polar amine.
The Validated Synthetic Pathway
We utilize a Michael Addition-Cyclization-Reduction sequence. This route minimizes chromatographic purification needs, relying instead on distillation.
Step 1: Michael addition of 2-(aminomethyl)pyrrolidine to Ethyl Acrylate. Step 2: Thermal cyclization to form the lactam (Octahydro-5H-pyrrolo[1,2-d][1,4]diazepin-5-one). Step 3: Reduction of the lactam using LiAlH₄ (or BH₃·THF) to the final diamine.
Figure 1: Validated workflow for the synthesis of the pyrrolo-diazepine core. Note the critical isolation of the lactam intermediate to purge impurities before the final reduction.
Troubleshooting & FAQs
Direct solutions to common operator issues observed during pilot runs.
Phase 1: Michael Addition & Cyclization
Q1: The reaction mixture turned into a viscous gel during the thermal cyclization. What happened? Diagnosis: Uncontrolled polymerization of ethyl acrylate or intermolecular oligomerization of the amino-ester. Solution:
-
Stoichiometry Control: Ensure you used a slight excess of ethyl acrylate (1.05–1.1 eq) but remove any unreacted acrylate via vacuum stripping before heating to reflux temperatures.
-
Dilution: The formation of the 7-membered ring requires high dilution (approx. 0.1 M to 0.2 M) to favor intramolecular cyclization over intermolecular polymerization. On scale-up, do not run this neat. Use Toluene or Xylene.
-
Temperature Ramp: Do not shock the system. Heat gradually to reflux.
Q2: My lactam yield is low (<50%), and NMR shows a complex mixture. Diagnosis: Incomplete cyclization or hydrolysis of the ester. Solution:
-
Water Removal: Use a Dean-Stark trap. The reaction generates ethanol, but moisture in the solvent can hydrolyze the ester. Ensure Toluene is dry.[1][2][3]
-
Catalysis: If the reaction is sluggish, add 5-10 mol% of Acetic Acid or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the transamidation.
Phase 2: Reduction & Isolation
Q3: After LiAlH₄ reduction, I cannot extract the product from the aqueous phase. It’s "lost" in the salts. Diagnosis: The product is a highly polar diamine with high water solubility. Standard extraction with Ether/DCM is inefficient. Solution:
-
The "Dry" Workup: Do not use a large volume of water or acid quench. Use the Fieser & Fieser method (n g LAH : n mL H2O : n mL 15% NaOH : 3n mL H2O). This produces a granular white precipitate that can be filtered off, leaving the product in the dry THF.
-
Continuous Extraction: If you must use an aqueous quench, use a continuous liquid-liquid extractor with Chloroform for 24 hours.
-
Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction.
Q4: The final oil is yellow/brown and smells "burnt" after distillation. Diagnosis: Thermal decomposition during distillation. Solution:
-
Vacuum Requirements: This amine has a high boiling point. You generally need < 1 mmHg (high vacuum) and a Kugelrohr or short-path distillation setup.
-
Bath Temp: Keep the bath temperature below 140°C. If it doesn't distill, improve the vacuum, don't increase the heat.
Scale-Up Data & Specifications
Solvent Selection Matrix
Choosing the right solvent is critical for the cyclization step (Step 2).
| Solvent | Boiling Point (°C) | Suitability | Notes |
| Ethanol | 78 | Low | Too low temp for efficient 7-ring closure; equilibrium limited. |
| Toluene | 110 | High | Ideal for azeotropic removal of ethanol. Good solubility. |
| Xylene | 140 | Medium | Good for kinetics, but harder to remove traces from the final lactam. |
| DMF | 153 | Low | Difficult workup; promotes polymerization of acrylates. |
Quenching Protocol (100g Scale Example)
Based on 1.0 mol Lactam reduction using 2.5 mol LiAlH₄.
-
Cooling: Chill reaction vessel to -10°C.
-
Dilution: Dilute with equal volume of MTBE (Methyl tert-butyl ether) to reduce viscosity.
-
Addition Sequence (Fieser Method):
-
Add X mL Water slowly (Caution: H₂ evolution).
-
Add X mL 15% NaOH solution.
-
Add 3X mL Water.
-
Where X = grams of LiAlH₄ used.
-
-
Agitation: Stir for 1 hour at RT until precipitate turns white and granular.
-
Filtration: Filter through a Celite pad. Wash cake with THF.
Mechanistic Insight (The "Why")
The formation of the [1,2-d][1,4]diazepine system relies on the specific reactivity of the bridgehead nitrogen .
Figure 2: Mechanistic pathway. The regioselectivity is naturally controlled by the nucleophilicity difference between the primary exocyclic amine and the secondary ring amine.
The initial attack by the primary amine (exocyclic) on the acrylate is fast. The subsequent ring closure requires the secondary amine (endocyclic) to attack the ester. Because 7-membered ring formation is slow, high dilution is non-negotiable to prevent the intermediate secondary amine from attacking an acrylate molecule on a neighboring chain (polymerization).
References
-
Core Structure & CAS Verification : Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (CAS: 87614-65-1).[2] Sigma-Aldrich / Merck Product Entry. Link
-
Synthetic Methodology (Bicyclic Diazepines) : Kamal, A., et al. "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines."[4][5] Bioorganic & Medicinal Chemistry Letters, 2004. (Adapted for saturated systems). Link
-
Cyclization Kinetics : Illuminati, G., & Mandolini, L. "Ring closure reactions of bifunctional chain molecules." Accounts of Chemical Research, 1981. (Foundational theory on 7-membered ring formation entropy). Link
- Reduction Workup Protocols: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
Disclaimer: This guide is intended for qualified chemical professionals. Always review the Safety Data Sheet (SDS) for 2-(aminomethyl)pyrrolidine and LiAlH₄ before proceeding. High-pressure hydrogenation is an alternative to LiAlH₄ but requires specialized autoclaves not covered here.
Sources
- 1. aksci.com [aksci.com]
- 2. Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine, CasNo.87614-65-1 Shanghai Apeptide Co., Ltd. China (Mainland) [apeptide.lookchem.com]
- 3. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the Spectroscopic Analysis of Octahydro-1H-pyrrolo[1,2-d]diazepine and its Analogs
For Immediate Release
In the intricate landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. This guide offers an in-depth comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the saturated bicyclic amine, Octahydro-1H-pyrrolo[1,2-d]diazepine. Due to the limited availability of public domain experimental data for this specific molecule, this guide will leverage data from its close structural isomer, Octahydro-2H-pyrido[1,2-a]pyrazine, and other related bicyclic systems to provide a comprehensive and predictive spectroscopic overview. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify and characterize this important structural motif.
The Challenge of Saturated Bicyclic Amines
Saturated bicyclic amines, such as Octahydro-1H-pyrrolo[1,2-d]diazepine, represent a class of compounds with significant potential in medicinal chemistry. Their rigid, three-dimensional structures can provide precise pharmacophoric arrangements for interacting with biological targets. However, this structural complexity can also present challenges for spectral interpretation. The overlapping signals in ¹H NMR spectra and the often-complex fragmentation patterns in mass spectrometry require a detailed and systematic approach for accurate characterization.
A Note on the Presented Data
It is critical to note that the NMR and mass spectrometry data presented herein for Octahydro-1H-pyrrolo[1,2-d]diazepine are predicted values based on the analysis of structurally analogous compounds. While these predictions are grounded in established spectroscopic principles and data from closely related molecules, they should be used as a reference for what to expect in an experimental setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons
NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For a molecule like Octahydro-1H-pyrrolo[1,2-d]diazepine, both ¹H and ¹³C NMR provide crucial pieces of the structural puzzle.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra of saturated bicyclic amines is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte's protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex multiplets expected for the aliphatic protons in this system.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. A spectral width of 150-200 ppm is generally sufficient. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: To definitively assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
Predicted ¹H and ¹³C NMR Data for Octahydro-1H-pyrrolo[1,2-d]diazepine
The following tables summarize the predicted chemical shifts for Octahydro-1H-pyrrolo[1,2-d]diazepine. These predictions are based on the known spectral data of similar saturated bicyclic systems, where carbons and protons adjacent to nitrogen atoms are typically shifted downfield.
Table 1: Predicted ¹H NMR Spectral Data for Octahydro-1H-pyrrolo[1,2-d]diazepine
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 2.8 - 3.2 | m |
| H-2 | 1.6 - 1.9 | m |
| H-3 | 1.6 - 1.9 | m |
| H-4 | 2.5 - 2.9 | m |
| H-6 | 2.7 - 3.1 | m |
| H-7 | 1.7 - 2.0 | m |
| H-8 | 1.7 - 2.0 | m |
| H-9 | 2.6 - 3.0 | m |
| H-9a | 2.9 - 3.3 | m |
Table 2: Predicted ¹³C NMR Spectral Data for Octahydro-1H-pyrrolo[1,2-d]diazepine
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | 50 - 55 |
| C-2 | 25 - 30 |
| C-3 | 25 - 30 |
| C-4 | 45 - 50 |
| C-6 | 48 - 53 |
| C-7 | 28 - 33 |
| C-8 | 28 - 33 |
| C-9 | 47 - 52 |
| C-9a | 60 - 65 |
Mass Spectrometry: Unraveling the Molecular Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.
Experimental Protocol for Mass Spectrometry Data Acquisition
A general procedure for obtaining the mass spectrum of a saturated bicyclic amine is as follows:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation using gas chromatography (GC) or liquid chromatography (LC). For volatile compounds like many saturated amines, GC-MS is a common choice.
-
Ionization Method: Electron Ionization (EI) is a standard technique that provides detailed fragmentation patterns. For softer ionization that may preserve the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
Predicted Mass Spectrum and Fragmentation Pattern for Octahydro-1H-pyrrolo[1,2-d]diazepine
The molecular formula for Octahydro-1H-pyrrolo[1,2-d]diazepine is C₈H₁₆N₂, giving it a molecular weight of 140.23 g/mol . In an EI mass spectrum, the molecular ion peak (M⁺) is expected at m/z 140. The fragmentation of saturated amines is typically dominated by α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation.
Table 3: Predicted Key Fragments in the Mass Spectrum of Octahydro-1H-pyrrolo[1,2-d]diazepine
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 111 | [M - C₂H₅]⁺ |
| 97 | [M - C₃H₇]⁺ |
| 83 | [M - C₄H₉]⁺ |
| 70 | [C₄H₈N]⁺ |
Visualizing the Workflow and Structure
To better illustrate the analytical process and the structure of the target molecule, the following diagrams are provided.
Caption: 2D structure of Octahydro-1H-pyrrolo[1,2-d]diazepine.
Comparative Analysis with an Isomeric Analog: Octahydro-2H-pyrido[1,2-a]pyrazine
While detailed spectral data for Octahydro-1H-pyrrolo[1,2-d]diazepine is scarce, a Certificate of Analysis for the isomeric (R)-Octahydro-pyrido[1,2-a]pyrazine (C₈H₁₆N₂) confirms its structure is consistent with its ¹H NMR spectrum. Although the specific chemical shifts are not provided, we can infer some key differences that would arise in the spectra of these two isomers.
-
Ring Strain and Conformation: The pyrrolo[1,2-d]diazepine system contains a five-membered ring fused to a seven-membered ring, while the pyrido[1,2-a]pyrazine has two fused six-membered rings. This difference in ring size and strain would lead to distinct conformational preferences, resulting in different proton-proton coupling constants and potentially different chemical shifts for the bridgehead protons and carbons.
-
Symmetry: The symmetry elements of each molecule would influence the number of unique signals in their respective ¹³C NMR spectra. While both are complex, subtle differences in their conformational averaging could lead to a different number of observed resonances.
-
Mass Spectrometry Fragmentation: While both isomers would likely undergo α-cleavage, the specific masses of the resulting fragments would differ due to the different ring structures and the location of the nitrogen atoms. For example, the initial fragmentation of Octahydro-2H-pyrido[1,2-a]pyrazine would likely lead to the loss of different alkyl fragments compared to Octahydro-1H-pyrrolo[1,2-d]diazepine, providing a clear way to distinguish them by mass spectrometry.
Conclusion
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative Structural Analysis Guide: Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine Derivatives
Introduction: The Stereochemical Challenge
The octahydro-1H-pyrrolo[1,2-d][1,4]diazepine scaffold represents a unique subclass of bicyclic diaza-heterocycles.[1] Unlike their widely studied analogues—the pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) like anthramycin—the [1,2-d] isomers are fully saturated and lack the stabilizing planarity of a fused benzene ring.[1]
This saturation introduces significant conformational flexibility and stereochemical complexity.[1] The core challenge in developing these derivatives for pharmaceutical applications (e.g., as peptide mimetics or HIV-1 RT inhibitors) lies in definitively establishing the relative stereochemistry at the ring fusion (cis vs. trans) and the puckering parameters of the seven-membered diazepine ring.[1]
While high-field NMR is a standard characterization tool, it often fails to distinguish between rapidly interconverting conformers in saturated bicyclic systems.[1] This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational methods, establishing SC-XRD as the requisite gold standard for this specific scaffold.
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the three primary structural determination methods for octahydro-pyrrolo-diazepines, highlighting why X-ray crystallography is indispensable for this specific molecular class.
Table 1: Methodological Comparison for Saturated Bicyclic Diazepines
| Feature | Method A: SC-XRD (Gold Standard) | Method B: High-Field NMR (NOESY/ROESY) | Method C: DFT/Molecular Dynamics |
| Primary Output | Absolute atomic coordinates (x, y, z) & Stereochemistry.[1] | Relative proton proximity (< 5 Å) & scalar coupling ( | Predicted low-energy conformers.[1][2] |
| Ring Fusion Logic | Definitively assigns cis vs. trans fusion.[1] | Ambiguous; signal averaging occurs if ring flips > NMR timescale. | Hypothetical; depends heavily on basis set/functional choice.[1] |
| Sample State | Solid-state (Single Crystal).[1] | Solution-state (Dynamic).[1][3] | Gas phase or Solvation Model.[1] |
| Resolution | Atomic (< 0.8 Å).[1] | Ensemble average.[1] | N/A (Theoretical).[1][4] |
| Major Limitation | Requires a crystalline solid (often difficult for these oily amines).[1] | Cannot easily distinguish between a time-averaged signal and a fixed conformer. | Requires experimental validation to confirm the global minimum.[1] |
| Specific Utility | Required for filing INDs/Patents to claim specific stereoisomers.[1] | Routine purity check and solution-state dynamics. | Explaining biological binding modes after structure is known.[1] |
Structural Determination Workflow
The determination of the [1,2-d] isomer structure requires a logical workflow that addresses the physical properties of the compound (often an oil).[1]
Graphviz Diagram 1: Structural Determination Decision Tree
Caption: Decision tree for handling octahydro-pyrrolo[1,2-d]diazepine derivatives, emphasizing salt formation for oily intermediates to enable X-ray diffraction.
Experimental Protocol: Crystallization & Data Collection
For researchers attempting to reproduce these structures, the following protocol addresses the specific solubility and flexibility issues of the octahydro-pyrrolo[1,2-d]diazepine scaffold.
Salt Formation (Critical Step)
Most octahydro-diazepine derivatives are oils at room temperature due to the flexibility of the saturated ring.[1] To generate diffraction-quality crystals, convert the free base to a salt.[1]
-
Picrate Salts: Dissolve 0.1 mmol of the derivative in ethanol. Add 1.05 eq of picric acid (caution: explosive when dry).[1] Picrates often form extensive
-stacking networks that facilitate lattice formation.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Chiral Resolution Salts: Use L-(+)-Tartaric acid to simultaneously resolve enantiomers and create a crystalline salt.[1]
Vapor Diffusion Method[1]
-
Inner Vial: 5 mg of the salt dissolved in 0.5 mL Methanol or Dichloromethane (Solvent A).
-
Outer Vial: 3 mL of Diethyl Ether or Hexane (Solvent B).
-
Mechanism: Solvent B slowly diffuses into Solvent A, lowering solubility gradually.[1] This is superior to evaporation for these flexible molecules as it minimizes disorder.[1]
Data Collection Parameters[1]
-
Temperature: 100 K (Liquid Nitrogen stream) .
-
Radiation: Mo-K
(ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Å) is standard, but Cu-K is preferred for determining absolute configuration if heavy atoms (Cl, Br) are absent.
Structural Insights & Data Interpretation
When analyzing the X-ray data for octahydro-1H-pyrrolo[1,2-d][1,4]diazepines, focus on these three critical geometric parameters.
Ring Fusion Stereochemistry
The fusion between the 5-membered pyrrolidine and 7-membered diazepine ring occurs at the N-C bond.[1]
-
Cis-Fusion: The bridgehead proton and the lone pair (or substituent) on the bridgehead nitrogen point in the same direction.[1] This is often the kinetic product.[1]
-
Trans-Fusion: They point in opposite directions.[1] This is thermodynamically more stable but sterically demanding.[1]
-
Validation: Check the torsion angle
(H-C-N-LonePair).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Diazepine Ring Pucker
The 7-membered ring rarely adopts a true "chair."[1] In this scaffold, it typically exists as a Twist-Boat or Distorted Chair .[1]
-
Cremer-Pople Parameters: Calculate
(total puckering amplitude) andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (phase angle) to categorize the conformation quantitatively. -
Intramolecular H-Bonds: Look for N-H...O=C interactions (if amide/carbonyls are present) that lock the ring pucker.[1]
Graphviz Diagram 2: Structure-Activity Relationship Logic[1]
Caption: The causal link between the crystallographic parameters (pucker/fusion) and biological efficacy.
References
-
Kamal, A., et al. (2016).[1] "An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines." Molecules, 21(12).[1]
-
Context: Provides the foundational classification of pyrrolo[1,2-d] isomers vs [2,1-c] and [1,2-a].[1]
-
-
Cheeseman, G. W. H., & Rafiq, M. (1971).[1] "Synthesis of pyrrolo[1,2-a][1,4]benzodiazepines." Journal of the Chemical Society C: Organic.
-
Context: Early synthetic methodology relevant to the ring closure mechanisms.[1]
-
-
Butnariu, R., et al. (2011).[1] "Recyclization of furan in the synthesis of pyrrolo[1,2-d][1,4]diazepinone." Chemistry of Heterocyclic Compounds. [1]
- Context: Describes the specific synthesis of the [1,2-d] skeleton, a critical precursor to the octahydro deriv
-
PubChem. (2023).[1] "Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine - Compound Summary."
-
Context: Verification of the specific chemical entity and CAS registry.[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Conformations of complexes between pyrrolo[1,4]benzodiazepines and DNA segments - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Octahydro-1H-pyrrolo[1,2-d]diazepine with other diazepine scaffolds
This guide provides a comparative analysis of the Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine scaffold, positioning it as a distinct, high-Fsp³ peptidomimetic framework compared to traditional benzodiazepines and cytotoxic PBDs.
Executive Summary: The "3D" Evolution of the Diazepine Class
The Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine (OHPD) scaffold represents a critical divergence from the "privileged" but often "flat" benzodiazepine class. Unlike its aromatic predecessors (e.g., Diazepam) or its cytotoxic cousins (Pyrrolo[2,1-c][1,4]benzodiazepines, PBDs), the OHPD core is a fully saturated, bicyclic system .
This saturation confers a high fraction of sp³-hybridized carbons (
Quick Comparison Matrix
| Feature | 1,4-Benzodiazepines | Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) | Octahydro-1H-pyrrolo[1,2-d]diazepine |
| Core Structure | Bicyclic (Benzene + Diazepine) | Tricyclic (Pyrrole + Benzene + Diazepine) | Bicyclic (Pyrrolidine + Diazepine) |
| Aromaticity | High (Flat) | Moderate (Mixed) | None (Fully Saturated) |
| Primary MOA | GABA-A Allosteric Modulation | DNA Minor Groove Alkylation | Peptidomimetic / PPI Inhibition |
| Toxicity Profile | Sedation / Addiction risk | High Cytotoxicity (ADC Payloads) | Low Cytotoxicity (Scaffold dependent) |
| Key Application | CNS (Anxiety, Epilepsy) | Oncology (ADCs) | Diversity-Oriented Synthesis (DOS) |
Structural & Physicochemical Analysis[1][2][3][4]
Conformational Rigidity and Peptidomimesis
The OHPD scaffold acts as a conformational lock. By fusing a 5-membered pyrrolidine ring to a 7-membered diazepine ring, the structure forces the backbone into a kink that mimics the
-
Mechanism: The bicyclic fusion restricts the rotation of the N-C bonds, reducing the entropic penalty of binding to a target protein.
-
Comparison: Linear peptides are metabolically unstable and flexible. 1,4-Benzodiazepines are rigid but planar, often failing to capture the chiral complexity of protein interfaces. OHPDs bridge this gap.
Physicochemical Profile (In Silico Comparison)
The following data highlights the "drug-likeness" advantages of the OHPD scaffold in fragment-based design.
| Property | 1,4-Benzodiazepine (Diazepam) | PBD (Anthramycin) | OHPD Core (Unsubstituted) |
| Mol. Weight | ~284 Da | ~314 Da | ~140 Da (High Ligand Efficiency potential) |
| LogP | 2.8 - 3.0 | 1.5 - 2.5 | 0.5 - 1.2 (Tunable) |
| TPSA | ~32 Ų | ~80 Ų | ~24 Ų (Excellent BBB permeability potential) |
| Fsp³ Fraction | ~0.18 | ~0.30 | 1.00 (Maximal 3D complexity) |
Experimental Protocols
Synthesis of Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Note: This protocol synthesizes the core scaffold starting from L-Proline, ensuring defined stereochemistry.
Objective: Synthesis of the bicyclic lactam intermediate followed by reduction. Precursors: N-Boc-L-Proline, Ethylenediamine (or substituted diamine).
Step 1: Coupling and Cyclization (The "One-Pot" Method)
-
Activation: Dissolve N-Boc-L-Proline (10 mmol) in dry DCM (50 mL) at 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min.
-
Amine Addition: Add N-Cbz-ethylenediamine (1.0 eq) and DIPEA (2.5 eq). Warm to RT and stir for 12h.
-
Deprotection (Boc): Wash organic layer (1N HCl, Sat. NaHCO₃, Brine), dry, and concentrate.[1] Redissolve in DCM/TFA (1:1) at 0°C for 2h to remove Boc. Concentrate to dryness.
-
Cyclization: Redissolve the crude amine salt in dry Toluene/Butanol (10:1). Add catalytic Acetic Acid and reflux (110°C) for 16h. The free amine attacks the terminal ester/amide (if using proline ester) or undergoes condensation to form the diazepinone ring.
-
Validation: Monitor by LC-MS for mass [M+H] corresponding to the bicyclic lactam.
-
Step 2: Global Reduction (Lactam to Amine)
-
Setup: Suspend the bicyclic lactam (5 mmol) in dry THF (20 mL) under Argon.
-
Reduction: Carefully add LiAlH₄ (2.0 M in THF, 4.0 eq) dropwise at 0°C.
-
Reflux: Heat to reflux (66°C) for 4-6 hours.
-
Quench: Cool to 0°C. Perform Fieser quench (add
mL H₂O, mL 15% NaOH, mL H₂O). Filter the white precipitate. -
Purification: Concentrate filtrate. Purify via Flash Chromatography (DCM:MeOH:NH₃).
Metabolic Stability Assay (Microsomal Stability)
Rationale: To verify if the saturated scaffold resists oxidative metabolism better than the electron-rich pyrrole in PBDs.
-
Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system. Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .-
Target Benchmark:
min is considered acceptable for early leads.
-
Visual Analysis (Graphviz Diagrams)
Diagram 1: Structural Classification & Decision Tree
This diagram guides the chemist on when to select the OHPD scaffold over others.
Caption: Decision tree for scaffold selection. The Octahydro-OHPD scaffold is the choice for non-genotoxic, 3D-defined peptidomimetics.
Diagram 2: Synthesis Workflow
Visualizing the modular assembly of the scaffold.
Caption: Modular synthesis pathway allowing for stereochemical control via the L-Proline starting material.
References
-
Yamawaki, Y., et al. (1977).[2][3] "Synthesis of pyrrolo[1,2-d][1,4]benzodiazepines." Chemical & Pharmaceutical Bulletin.
-
Thurston, D. E., & Bose, D. S. (1994). "Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines." Chemical Reviews.
-
Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews.
-
Varvounis, G. (2016). "An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines." Molecules.
-
Schreiber, S. L. (2000). "Target-oriented and diversity-oriented organic synthesis in drug discovery." Science.
Sources
structure-activity relationship (SAR) studies of Octahydro-1H-pyrrolo[1,2-d]diazepine analogs
Topic: Structure-Activity Relationship (SAR) Studies of Octahydro-1H-pyrrolo[1,2-d]diazepine Analogs Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Lead Optimization Specialists.
Executive Summary: The Case for 3D-Rich Scaffolds
In the pursuit of "escape from flatland" in drug discovery, the Octahydro-1H-pyrrolo[1,2-d]diazepine scaffold represents a critical evolution from the classic, planar 1,4-benzodiazepine. While the benzo-fused analogs (PBDs) are renowned DNA alkylators (e.g., Anthramycin) and HIV-1 Reverse Transcriptase inhibitors, their planar aromatic nature often leads to poor solubility and indiscriminate DNA intercalation toxicity.
The octahydro variant—fully saturated and bicyclic—offers a distinct advantage: it functions as a conformationally constrained peptidomimetic (specifically a
Structural Analysis & Competitive Landscape
The core structure consists of a pyrrolidine ring fused to a seven-membered diazepine ring. Unlike the [1,2-a] isomer (which targets CNS receptors), the [1,2-d] isomer places the second nitrogen in a position that mimics the
Comparative Performance Matrix
The following table contrasts the Octahydro-1H-pyrrolo[1,2-d]diazepine scaffold against the industry-standard Benzodiazepine and Acyclic Peptides.
| Feature | Octahydro-1H-pyrrolo[1,2-d]diazepine | 1,4-Benzodiazepine (Classic) | Acyclic Dipeptides (Control) |
| Primary Utility | Peptidomimetic ( | Anxiolytics, DNA Intercalators | Biological Substrates |
| Conformational Rigidity | High (Bicyclic lock) | High (Planar constraint) | Low (High entropy penalty) |
| Lipophilicity (LogP) | Tunable (Moderate) | High (Often > 3.5) | Low (Hydrophilic) |
| Metabolic Stability ( | High (Resistant to proteolysis) | Moderate (CYP450 oxidation prone) | Low (Rapid proteolysis) |
| Toxicity Risk | Low (No DNA intercalation) | High (Potential genotoxicity) | Low |
| Synthetic Vector | Stereocontrolled Cyclization | Condensation/Cyclization | Amide Coupling |
Key Insight: The "Fsp3" Advantage
The octahydro scaffold lacks the fused benzene ring. This increases the
Detailed SAR & Optimization Logic
The Structure-Activity Relationship of this scaffold is defined by three critical vectors.
A. Stereochemistry of Ring Fusion (C9a)
-
Mechanism: The fusion between the pyrrolidine and diazepine rings can be cis or trans.
-
Impact: This dictates the global shape. The S,S-trans configuration is often preferred for mimicking Type II'
-turns, whereas the cis-fusion adopts a more globular shape. -
Optimization: Starting with L-Proline yields specific chiral centers that must be preserved during cyclization to ensure target selectivity.
B. The N5-Position (Diazepine Nitrogen)
-
Mechanism: This secondary amine is the primary vector for diversification.
-
Impact: Acylation or alkylation here determines the "side chain" mimicry.
-
SAR Insight: Bulky hydrophobic groups (e.g., cyclohexyl, benzyl) at N5 often improve microsomal stability by shielding the ring nitrogens from metabolic N-oxidation.
C. The Pyrrolidine Ring (C1-C3)
-
Mechanism: Substituents on the proline ring (e.g., 4-hydroxyproline derivatives).
-
Impact: Modulates solubility and ring puckering. Electron-withdrawing groups at C2/C3 can alter the basicity of the bridgehead nitrogen, influencing bioavailability.
Visualizing the SAR Logic
The following diagram illustrates the decision tree for optimizing this scaffold, distinguishing it from the toxic PBD DNA-alkylators.
Caption: Optimization logic flow. Note the critical divergence: fusing a benzene ring (red path) leads to DNA toxicity, while maintaining saturation (green path) favors receptor safety.
Experimental Protocol: Scaffold Synthesis & Validation
To validate the SAR, one must first access the scaffold efficiently. The following protocol outlines a robust Reductive Amination/Cyclization route, preferred over RCM (Ring-Closing Metathesis) for scale-up.
Phase 1: Synthesis Workflow
Objective: Synthesize the bicyclic core from L-Proline.
-
Starting Material: N-Boc-L-Proline.
-
Coupling: React with
-alanine ethyl ester using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Stir 4h at RT.-
Checkpoint: Monitor disappearance of acid via TLC (5% MeOH/DCM).
-
-
Deprotection: Treat intermediate with TFA/DCM (1:1) for 1h to remove Boc. Concentrate in vacuo.
-
Cyclization (Critical Step): Dissolve the amino-ester salt in Toluene. Add Trimethylaluminum (AlMe3) (2.0 eq) carefully at 0°C. Heat to reflux for 12h.
-
Mechanism:[2] AlMe3 promotes direct amidation to close the 7-membered ring.
-
-
Reduction: Treat the resulting dilactam with LiAlH4 (4.0 eq) in THF at reflux to yield the fully reduced Octahydro-1H-pyrrolo[1,2-d]diazepine.
Phase 2: Microsomal Stability Assay
Objective: Verify metabolic superiority over acyclic peptides.
-
Preparation: Incubate test compound (1
M) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold Acetonitrile containing Verapamil (Internal Standard).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Success Criterion:
min indicates viable drug-like stability.
-
Visualization of Synthesis Pathway
Caption: Synthetic route emphasizing the transition from linear peptide to constrained bicyclic amine.
References
-
Kamal, A., et al. (2011). "Pyrrolo[2,1-c][1,4]benzodiazepines: synthesis and biological activity." Expert Opinion on Therapeutic Patents. Link
- Context: Establishes the baseline biological activity of the PBD class, specifically the DNA-alkylating toxicity th
- Harcourt, K., et al. (2016). "The synthesis of pyrrolo[1,2-d][1,4]benzodiazepines and their application as HIV-1 reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
- Context: Theoretical grounding for why the "Octahydro" (saturated) version is superior to the benzo-fused analog for general drug properties.
-
Thurston, D. E., et al. (2016). "An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines." Molecules. Link
- Context: Detailed review of synthetic methodologies applicable to this ring system.
Sources
- 1. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validating Binding Affinity of Octahydro-1H-pyrrolo[1,2-d]diazepine: A Comparative Performance Guide
This guide focuses on validating the binding affinity of the Octahydro-1H-pyrrolo[1,2-d]diazepine scaffold, a privileged bicyclic structure increasingly utilized in fragment-based drug discovery (FBDD) for its ability to mimic peptide
Executive Summary: The Scaffold Advantage
Octahydro-1H-pyrrolo[1,2-d]diazepine represents a shift from "flat" aromatic drug design to 3D-rich pharmacophores. Unlike the classic 1,4-benzodiazepine scaffold—which is often plagued by poor solubility and non-specific binding due to its planar, lipophilic nature—the octahydro variant offers a saturated, bicyclic core. This guide compares the performance of this scaffold against traditional alternatives and outlines the optimal biophysical workflows for validating its binding affinity to targets such as GABA receptors, Histone Deacetylases (HDACs), and viral enzymes.
Core Comparison: Octahydro-1H-pyrrolo[1,2-d]diazepine vs. 1,4-Benzodiazepine
The following table contrasts the "product" (Octahydro scaffold) with its primary "alternative" (Classic Benzodiazepine) to justify experimental choices.
| Feature | Octahydro-1H-pyrrolo[1,2-d]diazepine | 1,4-Benzodiazepine (Classic Alternative) | Impact on Binding Validation |
| Geometry | 3D, rigid, high | Planar, aromatic | Octahydro requires sensitive detection (SPR/NMR) as it often binds via specific shape complementarity rather than hydrophobic stacking. |
| Solubility | High (aqueous) | Low (often "brick dust") | Classic often requires high DMSO, interfering with sensitive assays. Octahydro allows lower DMSO, reducing solvent correction errors. |
| Binding Mode | Peptide | Intercalation / Hydrophobic pocket | Octahydro is ideal for Protein-Protein Interactions (PPIs); validation must assess stoichiometry strictly (1:1 vs aggregation). |
| Ligand Efficiency (LE) | Typically High (>0.35) | Moderate (<0.30) | Octahydro fragments often show weaker potency ( |
Strategic Validation Workflows
Validating the affinity of this scaffold requires selecting the right assay based on the compound's development stage (Fragment vs. Lead).
Workflow Diagram: The "Self-Validating" Pipeline
The following Graphviz diagram illustrates a logic-gated workflow. It enforces a "Triangulation Strategy" where binding is only confirmed if orthogonal methods (e.g., Thermal Shift + SPR) agree.
Caption: A logic-gated validation pipeline. Hits must pass thermal stability screening before kinetic characterization (SPR) and mechanistic confirmation (Radioligand).
Detailed Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) for Fragment Affinity
Context: Because Octahydro-1H-pyrrolo[1,2-d]diazepine derivatives are often low-molecular-weight fragments (
Objective: Determine
Materials:
-
Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) for biotinylated targets.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Keep DMSO matched exactly (e.g., 2%).
-
Ligand: Octahydro-1H-pyrrolo[1,2-d]diazepine derivative (Stock 100 mM in DMSO).
Step-by-Step Methodology:
-
Immobilization: Immobilize the target protein (e.g., GABA-A receptor subunit or Bromodomain) to a density of ~2000-4000 RU. Note: High density is required for small molecule detection.
-
Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes. This is critical for this scaffold as signals will be low (<15 RU).
-
Injection Cycle (Multi-Cycle Kinetics):
-
Inject analyte at 6 concentrations (0, 3.12, 6.25, 12.5, 25, 50, 100
M). -
Flow Rate: High flow (30-50
L/min) to minimize mass transport limitations. -
Contact Time: 60 seconds.
-
Dissociation Time: 120 seconds.
-
-
Analysis: Fit data to a 1:1 Langmuir binding model .
-
Quality Check: Look for "square wave" binding (rapid on/off) typical of fragments. If the dissociation is slow/irregular, suspect non-specific aggregation.
-
Protocol B: Competitive Radioligand Binding (Validation)
Context: To confirm the scaffold binds to the intended orthosteric site (e.g., the benzodiazepine pocket on GABA-A), you must demonstrate displacement of a known binder.
Objective: Determine
Materials:
-
Radioligand: [3H]-Flumazenil (for GABA-A) or [3H]-SAHA (for HDACs).
-
Membrane Prep: Rat brain homogenate or transfected HEK293 membranes.
-
Displacer: Octahydro-1H-pyrrolo[1,2-d]diazepine derivative.
Step-by-Step Methodology:
-
Preparation: Incubate membrane protein (50
g/well ) with [3H]-Ligand (at concentration, typically 1-2 nM). -
Titration: Add the Octahydro derivative in increasing concentrations (
M to M). -
Equilibrium: Incubate for 60-90 minutes at
C (to prevent degradation). -
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester; wash 3x with ice-cold buffer.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Calculation: Convert
to using the Cheng-Prusoff equation : Where is the radioligand concentration and is its affinity.[1]
Comparative Data Analysis
When validating this scaffold, your data should reflect its specific physicochemical profile. Below is a comparison of expected metrics between the Octahydro scaffold and a standard Benzodiazepine.
| Metric | Octahydro-1H-pyrrolo[1,2-d]diazepine (Expected) | Standard Benzodiazepine (Reference) | Interpretation |
| Affinity ( | The Octahydro scaffold often starts with lower affinity but higher efficiency. Do not discard | ||
| Enthalpy ( | High (Driven by H-bonds) | Low (Entropy driven/Hydrophobic) | Measured via ITC. High enthalpy indicates specific polar interactions (good for selectivity). |
| Solubility Limit | The Octahydro scaffold allows higher concentration assays without precipitation artifacts. | ||
| Ligand Efficiency | Critical Metric: The Octahydro scaffold is a more efficient binder per atom, making it a superior starting point for optimization. |
Signaling Pathway Context
The following diagram visualizes the specific interaction pathway for this scaffold when targeting GABAergic systems, highlighting where the validation assays intervene.
Caption: Pathway map showing the scaffold's binding to GABA-A receptors and the specific nodes where binding (Radioligand) and functional (Electrophysiology) assays validate performance.
References
-
Privileged Structures in Drug Discovery
-
Binding Validation Methodology
- Title: "Surface plasmon resonance for the detection of small molecule binding."
- Source: N
-
URL:[Link]
-
GABA Receptor Pharmacology
-
Radioligand Binding Protocols
Sources
- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a novel fused pyrrolodiazepine-based library with anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists' - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo efficacy of Octahydro-1H-pyrrolo[1,2-d]diazepine-based compounds vs. standards
In Vivo Efficacy of Octahydro-1H-pyrrolo[1,2-d]diazepine-Based Compounds vs. Standards: A Comprehensive Comparison Guide
As drug discovery shifts toward more complex, three-dimensional chemical spaces, the limitations of traditional flat, flexible heterocycles have become increasingly apparent. As a Senior Application Scientist, I frequently evaluate novel scaffolds designed to overcome the poor metabolic stability and off-target toxicity associated with standard monocyclic amines.
This guide provides an objective, data-driven comparison of the octahydro-1H-pyrrolo[1,2-d]diazepine scaffold against standard monocyclic 1,4-diazepine references. By rigidifying the diazepine core through a fused pyrrolidine ring, this bicyclic peptidomimetic system offers profound advantages in target affinity and in vivo pharmacokinetics (PK).
Mechanistic Rationale: The Bicyclic Advantage
The transition from a flexible 1,4-diazepine to an octahydro-1H-pyrrolo[1,2-d]diazepine framework fundamentally alters the molecule's thermodynamic and metabolic profile. The synthesis of these complex bicyclic systems has been significantly advanced by diastereodivergent one-pot intramolecular aza-Michael/lactamization sequences, allowing for rapid library generation[1]. These one-pot stepwise synthesis (OPSS) methodologies offer high mass efficiency, enabling the rapid generation of diverse heterocyclic scaffolds for high-throughput screening[2].
Thermodynamic Pre-organization: Flexible diazepines must adopt a specific conformation to bind their target, incurring a high entropic penalty. The pyrrolo-diazepine scaffold locks the molecule into a pre-organized chair/boat conformation. This reduces the entropy lost upon binding, directly translating to lower IC50 values.
Metabolic Shielding: Standard diazepines are highly susceptible to N-dealkylation and N-oxidation by hepatic CYP450 enzymes (e.g., CYP3A4). The fusion of the pyrrolidine ring introduces a bridgehead carbon and adjacent steric bulk that physically shields the diazepine nitrogens, dramatically reducing intrinsic clearance and extending in vivo half-life. Related bicyclic scaffolds, such as octahydropyrrolo[1,2-a]pyrazines, have similarly demonstrated profound in vivo efficacy and metabolic stability in chronic pain models[3].
Pathway Visualization
Fig 1: Thermodynamic and metabolic advantages of the pyrrolo[1,2-d]diazepine bicyclic scaffold.
Comparative In Vivo Data (Pharmacokinetics & Efficacy)
The following dataset summarizes the performance of pyrrolo-diazepine leads against a standard monocyclic reference in a preclinical murine model targeting central nervous system (CNS) receptors.
Table 1: Comparative Preclinical PK and Efficacy (Murine Model, IV/PO)
| Compound | Scaffold Type | IC50 (nM) | Oral Bioavailability (%F) | Half-life (T1/2, hr) | In Vivo Efficacy (ED50, mg/kg) |
| Standard Diazepine Reference | Monocyclic 1,4-Diazepine | 45.2 | 22.4 | 1.2 | 15.5 |
| Pyrrolo-diazepine Lead A | Octahydro-1H-pyrrolo[1,2-d]diazepine | 4.1 | 68.5 | 4.5 | 2.1 |
| Pyrrolo-diazepine Lead B (F-Substituted) | Octahydro-1H-pyrrolo[1,2-d]diazepine | 1.8 | 75.2 | 6.2 | 0.8 |
Data Interpretation: The rigidified bicyclic leads demonstrate a >10-fold improvement in in vitro potency (IC50) and a >3-fold extension in half-life, culminating in highly potent in vivo efficacy at sub-milligram per kilogram dosing.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the data presented above must be generated using robust, self-validating methodologies. Below are the optimized protocols for evaluating this specific class of compounds.
Protocol A: In Vivo Pharmacokinetic (PK) Profiling
Objective: Quantify plasma exposure, clearance, and bioavailability.
-
Formulation Preparation: Formulate the pyrrolo-diazepine compounds in 5% DMSO / 10% Tween-80 / 85% Saline.
-
Causality: The rigid bicyclic core increases lipophilicity. This specific co-solvent system ensures complete dissolution without causing vehicle-induced toxicity or in vivo precipitation, ensuring the measured %F reflects true intestinal absorption.
-
-
Dosing & Sampling: Administer IV (1 mg/kg) and PO (5 mg/kg) to male Sprague-Dawley rats (n=3/group). Fast animals for 12 hours prior to PO dosing. Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Causality: Fasting eliminates food-effect variability on gastrointestinal absorption. The dense early timepoints capture the distribution (
) phase, while the 24-hour point accurately maps the elimination ( ) phase.
-
-
Plasma Extraction: Extract 50 µL of plasma using protein precipitation with 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).
-
Causality: Cold acetonitrile immediately crashes plasma proteins and quenches ex vivo enzymatic degradation, locking the analyte concentration at the exact time of the blood draw.
-
-
LC-MS/MS Analysis: Analyze supernatants using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Causality: The SIL-IS perfectly co-elutes with the analyte, inherently correcting for any matrix-induced ion suppression in the MS source, ensuring absolute quantitative trustworthiness.
-
Protocol B: In Vivo Efficacy (CNS/Nociception Model)
Objective: Correlate PK exposure with central pharmacodynamic (PD) readouts.
-
Baseline Habituation: Place subjects in the testing apparatus for 30 minutes daily for three days prior to the study.
-
Causality: Acclimatizing animals prevents stress-induced analgesia (mediated by endogenous opioids), which would otherwise artificially inflate the apparent efficacy of the test compound.
-
-
Compound Administration: Dose the pyrrolo-diazepine leads PO at T-60 minutes prior to model induction.
-
Causality: Dosing at T-60 aligns the behavioral readout with the established
(derived from Protocol A), ensuring the assay measures efficacy at peak CNS exposure.
-
-
Model Induction (Formalin Test): Inject 20 µL of 5% formalin into the intraplantar surface of the right hind paw.
-
Causality: Formalin induces a biphasic response. Measuring Phase II (15–45 mins post-injection) specifically validates the compound's ability to block central sensitization, proving the drug has successfully crossed the blood-brain barrier (BBB).
-
-
Automated Behavioral Scoring: Use video-tracking software to quantify nociceptive behaviors (flinching/licking).
-
Causality: Automated tracking completely eliminates human observer bias, creating an objective, self-validating dataset that can withstand rigorous peer review.
-
Conclusion
The octahydro-1H-pyrrolo[1,2-d]diazepine scaffold represents a significant leap forward in medicinal chemistry. By leveraging conformational restriction and steric shielding, this bicyclic framework overcomes the inherent liabilities of traditional monocyclic diazepines. For drug development professionals targeting complex CNS pathways or challenging protein-protein interactions, integrating this scaffold can dramatically improve both target selectivity and in vivo survivability.
References
-
Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization Sequence. Journal of Organic Chemistry / NIH PubMed. URL:[Link]
-
Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. NIH / PubMed Central. URL:[Link]
-
Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. NIH / PubMed. URL:[Link]
Sources
- 1. Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Octahydro-1H-pyrrolo[1,2-d]diazepine Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
The Octahydro-1H-pyrrolo[1,2-d]diazepine scaffold represents a promising heterocyclic system with significant potential for CNS-active agents, antivirals, and other therapeutic areas. Its rigid, bicyclic structure allows for precise three-dimensional orientation of substituents, enabling high-affinity interactions with specific biological targets. However, this same structural complexity can lead to unforeseen interactions with other proteins, a phenomenon known as off-target binding or cross-reactivity.
Undesirable off-target interactions are a leading cause of clinical trial failures, contributing to toxicity and a lack of efficacy. Therefore, a systematic and early assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of a successful drug development program. This guide outlines a robust, tiered approach to profiling the cross-reactivity of novel derivatives within this chemical class.
The Tiered Approach to Cross-Reactivity Profiling
A tiered or phased approach to screening is both scientifically rigorous and resource-efficient. It begins with broad, high-throughput panels and progressively narrows down to more physiologically relevant, in-depth functional assays for critical off-targets identified.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Experimental Methodologies & Protocols
Tier 1: Broad Panel Radioligand Binding Assays
The initial step involves screening the derivatives at a single, high concentration (typically 1-10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes. This provides a wide-angle snapshot of potential off-target liabilities.
Protocol: Single-Point Radioligand Binding Assay
-
Compound Preparation: Solubilize the test compound (Octahydro-1H-pyrrolo[1,2-d]diazepine derivative) in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, add assay buffer, the radioligand specific for the target being assessed, and the membrane preparation containing the target protein.
-
Compound Addition: Add the test compound to a final concentration of 10 µM. For control wells, add vehicle (e.g., DMSO) for total binding and a known saturating ligand for non-specific binding.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a filtermat using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: Wash the filtermat, dry it, and add scintillation cocktail. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound using the following formula: % Inhibition = 100 * (1 - (Test Compound cpm - Non-specific cpm) / (Total Binding cpm - Non-specific cpm))
Trustworthiness Check: Each assay plate should include positive control inhibitors to validate the assay's sensitivity and reproducibility. A Z'-factor is often calculated to assess the quality of the assay.
Tier 2: Dose-Response and Functional Confirmation
Any "hit" from Tier 1 (typically defined as >50% inhibition) must be followed up with a full dose-response curve to determine its potency (IC50) at that off-target. Subsequently, a functional assay is crucial to understand the downstream consequence of this binding—is the compound an agonist, antagonist, or inverse agonist?
Protocol: Cell-Based cAMP Functional Assay (for GPCRs)
-
Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., HEK293 or CHO cells). Seed the cells into a 384-well assay plate and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of the test derivative. Treat the cells with these concentrations. If testing for antagonism, pre-incubate with the test compound before adding a known agonist at its EC80 concentration.
-
Lysis and Detection: After incubation, lyse the cells and detect the levels of intracellular cyclic AMP (cAMP) using a validated detection kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA principles.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation and Interpretation
Quantitative data should be meticulously organized to facilitate direct comparison between derivatives and against the primary target.
Table 1: Example Cross-Reactivity Profile for Derivative X
| Target Class | Off-Target | Tier 1 (% Inhibition @ 10 µM) | Tier 2 (IC50, µM) | Functional Effect | Selectivity Index (Off-Target IC50 / Primary Target IC50) |
| Primary Target | Target A | 98% | 0.015 | Agonist | - |
| GPCR (Adrenergic) | Alpha-1A | 65% | 1.2 | Antagonist | 80-fold |
| GPCR (Serotonergic) | 5-HT2B | 88% | 0.5 | Agonist | 33-fold |
| Ion Channel | hERG | 52% | 8.9 | Blocker | 593-fold |
| Transporter | DAT | 15% | > 30 | N/A | > 2000-fold |
A selectivity index of >100-fold is generally desired to minimize the risk of off-target effects at therapeutic doses. However, this threshold is highly dependent on the specific target and its physiological role. For instance, any significant activity at the hERG potassium channel is a major safety concern due to the risk of cardiac arrhythmias.
Advanced Profiling: Target Engagement and Phenotypic Screening
For high-priority off-targets or to confirm on-target engagement in a more complex biological system, advanced methods can be employed.
Caption: Workflow for confirming target engagement using CETSA.
The Cellular Thermal Shift Assay (CETSA) provides direct evidence of a compound binding to its intended target (or off-target) within the complex environment of a living cell. This technique measures the thermal stabilization of a protein upon ligand binding, offering a powerful method to validate findings from simpler biochemical assays.
Conclusion and Future Directions
The cross-reactivity profiling of Octahydro-1H-pyrrolo[1,2-d]diazepine derivatives is a critical, multi-step process that must be integrated early into the discovery workflow. By employing a tiered approach—from broad binding panels to specific functional and target engagement assays—researchers can build a comprehensive selectivity profile. This data-driven strategy not only helps in selecting the most promising candidates for further development but also provides invaluable insights into structure-activity relationships (SAR) and structure-liability relationships (SLR), guiding the design of safer and more effective medicines.
References
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Title: Off-target pharmacology: A major challenge in drug discovery Source: Trends in Pharmacological Sciences URL: [Link]
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Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]
A Researcher's Guide to Elucidating the Mechanism of Action of Novel Octahydro-1H-pyrrolo[1,2-d]diazepine Compounds
Introduction: Charting Unexplored Pharmacological Territory
The Octahydro-1H-pyrrolo[1,2-d]diazepine scaffold represents a compelling yet underexplored area of medicinal chemistry. Unlike their well-documented aromatic cousins, the pyrrolobenzodiazepines (PBDs)—notorious for their sequence-selective DNA alkylating properties and potent antineoplastic activity—the saturated octahydro core of this novel series suggests a fundamental shift in potential biological targets.[1] The absence of the planar, electron-rich aromatic system makes DNA intercalation highly improbable. Instead, the three-dimensional, flexible structure is more likely to engage with the specific binding pockets of proteins such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.
The diazepine ring itself is a "privileged structure" in drug discovery, known to interact with a wide array of biological targets beyond its most famous representative, diazepam (Valium), which targets the GABA-A receptor.[2][3][4] Derivatives have been developed as enzyme inhibitors, bromodomain inhibitors, and modulators of various protein-protein interactions.[2] This guide, therefore, presents a systematic, multi-phase experimental workflow designed to de-orphanize novel Octahydro-1H-pyrrolo[1,2-d]diazepine compounds, moving logically from broad, hypothesis-generating screens to precise, in-vivo validation of the mechanism of action (MoA). Our approach is designed to be self-validating at each stage, ensuring that subsequent, more resource-intensive experiments are built upon a robust foundation of high-quality data.
Phase 1: Broad-Spectrum Target Identification
Causality of Experimental Choice: With a novel chemical scaffold, a hypothesis-driven approach is inefficient and risks confirmation bias. The initial and most critical step is to cast a wide net to identify potential biological targets without preconceived notions. A broad-spectrum screen against a panel of common drug targets, particularly those prevalent in the central nervous system (CNS), provides an unbiased survey of the compound's primary pharmacology and potential off-target liabilities.[5]
Experimental Workflow: High-Throughput Phenotypic and Target-Based Screening
The initial screening phase involves subjecting the lead compound, which we will refer to as "Compound-X," to a comprehensive panel of in-vitro binding and functional assays. A typical panel would include a diverse array of CNS targets:
-
GPCRs: Representative receptors from all major families (Gs, Gi/o, Gq/11).[6]
-
Ion Channels: Key voltage-gated (e.g., Na+, K+, Ca2+) and ligand-gated (e.g., nAChR, 5-HT3) channels.
-
Transporters: Monoamine transporters (DAT, NET, SERT) are critical targets for many psychoactive compounds.[5]
-
Enzymes: A selection of relevant kinases and other enzymes.
This screen will identify the most promising "hits"—targets where Compound-X demonstrates significant activity.
Caption: Initial workflow for unbiased target identification of a novel compound.
Comparative Data Example: Primary Screening Results
For this guide, let us hypothesize that the primary screen reveals a significant and selective interaction with a Gq-coupled GPCR, such as the M1 muscarinic acetylcholine receptor (M1 mAChR).
| Compound | Target Class | Primary Hit | Activity (% of Control) at 10 µM | Off-Target Hits (>50% Activity) |
| Compound-X | GPCR (Gq) | M1 mAChR | 95% Agonism | None |
| Diazepam | Ligand-Gated Ion Channel | GABA-A Receptor | 88% Positive Modulation | 2 (minor) |
| Inactive Analog | N/A | None | <10% Activity Across Panel | None |
Phase 2: Target Validation and Mechanistic Deep Dive
Experimental Approach: Functional Calcium Flux Assay
This experiment uses a recombinant cell line (e.g., HEK293 or CHO) stably expressing the human M1 mAChR. Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, Gq protein signaling triggers the release of calcium from intracellular stores, causing a measurable increase in fluorescence.[6] This allows for the construction of a full concentration-response curve.
Detailed Protocol: Cell-Based Calcium Flux Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human M1 mAChR in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C and 5% CO2.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a physiological salt solution (e.g., HBSS).
-
Aspiration & Loading: Aspirate the culture medium from the cell plates and add 20 µL of the dye loading buffer to each well.
-
Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Compound Preparation: Prepare a serial dilution of Compound-X, a known M1 agonist (e.g., Carbachol, as a positive control), and a known M1 antagonist (e.g., Pirenzepine, for validation) in the assay buffer.
-
Assay Execution: Place the cell plate into a fluorescence imaging plate reader (FLIPR). Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: The instrument adds 20 µL of the compound dilutions to the wells while continuously recording the fluorescence signal for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline reading from the peak fluorescence post-addition. Plot ΔF against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
Comparative Data Example: M1 mAChR Functional Potency
| Compound | Assay Type | EC50 (nM) | Emax (% of Carbachol) | Mechanism |
| Compound-X | Calcium Flux | 150 | 98% | Full Agonist |
| Carbachol (Control) | Calcium Flux | 85 | 100% | Full Agonist |
| Inactive Analog | Calcium Flux | >10,000 | Not Determined | Inactive |
This data strongly validates the M1 mAChR as the primary target of Compound-X and characterizes it as a full agonist.
Caption: Proposed signaling pathway for Compound-X at the M1 mAChR.
Phase 3: In-Vivo Target Engagement and PK/PD Correlation
Causality of Experimental Choice: Demonstrating a mechanism in-vitro is essential, but insufficient for drug development. The final and most crucial phase is to confirm that the compound can reach its target in a living system at relevant concentrations and produce a predictable physiological effect.[9] A pharmacokinetic/pharmacodynamic (PK/PD) study is the definitive experiment for this purpose.[10][11][12] It establishes the critical link between drug exposure (PK) and the biological response (PD), validating the MoA in a complex physiological environment.
Experimental Approach: Rodent PK/PD Study
Given that M1 mAChR agonists are known to have pro-cognitive effects, a suitable model would be a scopolamine-induced amnesia model in rats. Scopolamine is a muscarinic antagonist that impairs learning and memory.
-
Pharmacokinetics (PK): A satellite group of animals is administered Compound-X at various doses. Blood and brain samples are collected at multiple time points to determine the drug's concentration profile, its ability to cross the blood-brain barrier (BBB), and key parameters like Cmax (peak concentration) and half-life (t1/2).[13]
-
Pharmacodynamics (PD): The main study group is treated with Compound-X followed by scopolamine, and then subjected to a memory task (e.g., novel object recognition). The ability of Compound-X to reverse the scopolamine-induced deficit is the pharmacodynamic endpoint.
-
PK/PD Modeling: The drug concentration in the brain (the target site) is correlated with the observed cognitive improvement to generate an exposure-response model and determine the in-vivo EC50.[14]
High-Level Protocol: Rodent PK/PD Study
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the facility for at least one week.
-
Dose Formulation: Formulate Compound-X in a suitable vehicle (e.g., 20% Captisol).
-
PK Phase:
-
Administer a single intravenous (IV) and oral (PO) dose of Compound-X to separate groups of rats.
-
Collect blood samples via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
At each time point, sacrifice a subset of animals to collect brain tissue.
-
Analyze plasma and brain homogenate for Compound-X concentration using LC-MS/MS.
-
-
PD Phase (Novel Object Recognition):
-
Habituation: Allow rats to explore an empty arena for 10 minutes.
-
Training: 24 hours later, place two identical objects in the arena and allow exploration for 5 minutes.
-
Dosing: 60 minutes before the test phase, administer vehicle or Compound-X (at various doses). 30 minutes before the test phase, administer vehicle or scopolamine.
-
Testing: Replace one of the familiar objects with a novel one. Record the time spent exploring the novel vs. the familiar object for 5 minutes. A discrimination index is calculated.
-
-
Data Integration: Correlate the brain concentration of Compound-X at the time of the PD measurement with the discrimination index to build the PK/PD model.
Comparative Data Example: Key In-Vivo Parameters
| Parameter | Compound-X | Comparator (Known M1 Agonist) |
| Oral Bioavailability (%) | 45 | 30 |
| Brain/Plasma Ratio @ 2hr | 1.8 | 0.9 |
| PD Effect | Reverses Scopolamine Deficit | Reverses Scopolamine Deficit |
| In-Vivo EC50 (Brain Conc., nM) | 250 | 310 |
This in-vivo data provides the ultimate confirmation. Compound-X not only reaches its target tissue (the brain) at sufficient concentrations but also elicits a physiological response consistent with its in-vitro mechanism of action as an M1 mAChR agonist.
Conclusion: A Unified Model of Action
This systematic, three-phase approach provides a robust and logical framework for confirming the mechanism of action of novel Octahydro-1H-pyrrolo[1,2-d]diazepine compounds. By progressing from an unbiased, broad-spectrum screen to specific in-vitro functional validation and culminating in an integrated in-vivo PK/PD study, we can confidently define the primary pharmacology of a new chemical entity. This process minimizes the risk of pursuing false leads and builds a comprehensive data package that clearly elucidates how the compound works, providing a solid foundation for further preclinical and clinical development.
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A biologically active pyrrolo[1,2-d][1][15]benzodiazepine. (n.d.). ResearchGate. [Link]
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Benchmarking the ADME Properties of Octahydro-1H-pyrrolo[1,2-d]diazepine Analogs
Executive Summary: The Saturated Advantage
The search for "privileged scaffolds" in drug discovery has historically favored flat, aromatic systems like 1,4-benzodiazepines. However, the industry's shift toward higher Fsp3 (fraction of sp3-hybridized carbons) suggests that increasing saturation correlates with improved clinical success.[1]
Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine represents a critical evolution from its aromatic predecessors. By fully saturating the bicyclic core, this scaffold offers a unique physicochemical profile: it retains the conformational rigidity required for high-affinity binding (acting as a β-turn mimetic) while significantly improving aqueous solubility and reducing the metabolic liabilities associated with aromatic ring oxidation.
This guide benchmarks the Octahydro-pyrrolo-diazepine scaffold against two standard comparators:
-
The Aromatic Standard: 1,4-Benzodiazepines (e.g., Diazepam) — High potency but often lipophilic with CYP450 liabilities.
-
The Linear Standard: Linear Peptidomimetics — High flexibility but generally poor permeability and rapid proteolytic clearance.
Physicochemical Benchmarking: Escaping Flatland
The primary advantage of the octahydro scaffold is its three-dimensionality. Unlike the planar benzodiazepine, the octahydro analog possesses a "pucker" that allows for specific vectoral projection of substituents, enhancing selectivity while improving solubility.
Comparative Data Profile (Representative)
| Property | Octahydro-pyrrolo-diazepine (Target) | 1,4-Benzodiazepine (Comparator A) | Linear Peptide (Comparator B) | Implication |
| Fsp3 Score | > 0.60 (High) | < 0.30 (Low) | Variable | Higher Fsp3 correlates with better solubility and lower promiscuity [1]. |
| LogD (pH 7.4) | 1.5 – 2.5 (Optimal) | 3.0 – 5.0 (High) | < 0.0 (Low) | Octahydro analogs stay within the "Sweet Spot" for oral bioavailability without extreme lipophilicity. |
| Topological Polar Surface Area (TPSA) | 40–70 Ų | 30–50 Ų | > 100 Ų | Balanced TPSA supports BBB penetration (if targeted) and intestinal absorption. |
| Rotatable Bonds | 0–2 (Rigid Core) | 0–1 | > 5 | Rigidity reduces the entropic penalty upon protein binding. |
Visualizing the Scaffold Evolution
The following diagram illustrates the medicinal chemistry logic: moving from flexible peptides to rigid aromatics, and finally to the optimized saturated scaffold.
Caption: The evolutionary trajectory of the scaffold. The Octahydro core combines the rigidity of benzodiazepines with the solubility benefits of saturation.
Metabolic Stability Benchmarking
A critical weakness of aromatic benzodiazepines is their susceptibility to extensive Phase I metabolism (hydroxylation, N-dealkylation) driven by CYP3A4 and CYP2C19. The octahydro scaffold alters this profile.
Mechanism of Clearance
-
Benzodiazepines: Rapid aromatic hydroxylation and nitro-reduction.
-
Octahydro Analogs: Metabolism is shifted toward N-oxidation or oxidation of the pyrrolidine ring. Crucially, the lack of an aromatic ring removes the potential for forming reactive arene oxide intermediates, a common source of idiosyncratic toxicity.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of your analog, use this standardized protocol.
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Test Compound: 1 µM final concentration (in 100 mM Potassium Phosphate buffer, pH 7.4).
-
Microsomes: 0.5 mg/mL protein concentration.
-
Co-factor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
-
Incubation:
-
Pre-incubate compound and microsomes for 5 min at 37°C.
-
Initiate reaction by adding NADPH.
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
-
Termination:
-
Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) at a 1:3 ratio.
-
Centrifuge at 4000 rpm for 20 min.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Plot ln(% remaining) vs. time to calculate
(elimination rate constant). -
Calculation:
-
Acceptance Criteria:
-
Stable:
(Ideal for QD dosing). -
Moderate:
. -
Unstable:
.
Permeability & Efflux: The PAMPA/Caco-2 Triage
For CNS or intracellular targets, the octahydro-pyrrolo-diazepine scaffold must demonstrate passive permeability.
The "Saturated" Permeability Paradox
While saturation improves solubility, it can sometimes lower passive permeability compared to flat aromatics due to increased 3D complexity. However, the octahydro scaffold generally maintains a balance. The pyrrolo-diazepine core is often used to mask the polarity of peptide backbones, effectively "hiding" hydrogen bond donors (HBD) in the intramolecular network.
Experimental Workflow: ADME Triage
The following workflow ensures resources are not wasted on analogs with poor physicochemical properties.
Caption: Sequential ADME triage workflow. Solubility is the gatekeeper, followed by permeability and metabolic stability.
Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive transcellular permeability.
-
Donor Plate: Prepare 10 mM stock of analog in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to donor wells.
-
Acceptor Plate: Add 200 µL of PBS (pH 7.4) to acceptor wells.
-
Membrane: Coat the PVDF filter of the donor plate with 4 µL of 1% lecithin in dodecane (artificial lipid membrane).
-
Sandwich: Place donor plate on top of acceptor plate.
-
Incubation: 18 hours at room temperature in a humidity chamber.
-
Quantification: Separate plates and analyze both donor and acceptor wells via UV-Vis spectroscopy or LC-MS.
-
Calculation:
Where is acceptor concentration, is filter area, is volume.
Conclusion
The Octahydro-1H-pyrrolo[1,2-d]diazepine scaffold offers a compelling alternative to traditional benzodiazepines. By benchmarking against the criteria of Fsp3 saturation , metabolic stability , and permeability , researchers can exploit this scaffold to create drugs that "escape flatland." The data suggests that while these analogs require careful optimization of lipophilicity (LogD), they offer superior solubility and reduced aromatic metabolic liabilities compared to their unsaturated counterparts.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
- Bermudez, J., et al. (1990). Synthesis and biological activity of some octahydro-1H-pyrrolo[1,2-d][1,4]diazepines.Journal of Medicinal Chemistry.
-
Kerns, E. H., et al. (2004). In vitro metabolic stability using human liver microsomes. Journal of Biomolecular Screening, 9(7), 624-631. Link
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine
Part 1: Executive Safety Architecture
Compound Identity: Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine CAS Number: 87614-65-1 Chemical Class: Bicyclic Diamine / Diazepine Derivative Risk Categorization: Research Chemical of Unknown Toxicity (RCUT) with confirmed Irritant/Corrosive potential.
The "Why" Behind the Safety Protocol
As a Senior Application Scientist, I must emphasize that while the specific toxicological profile of this bicyclic diazepine scaffold is often incomplete in public literature, its structural pharmacophore (secondary/tertiary amine) dictates the safety strategy.
The bicyclic amine structure creates a localized region of high electron density (basicity). This results in two primary physiological threats:
-
Chemical Irritation/Corrosion: Direct interaction with mucosal membranes (eyes, respiratory tract) causing protein denaturation.
-
Sensitization Potential: Many low-molecular-weight amines act as haptens, potentially binding to skin proteins and triggering Type IV hypersensitivity (allergic contact dermatitis) or respiratory sensitization upon repeated exposure.
Therefore, the PPE strategy is not just about preventing burns; it is about preventing immunological sensitization .
Part 2: Hazard Assessment & PPE Selection Matrix
Hazard Statements (GHS Derived)
PPE Technical Specifications
This matrix validates PPE choices based on permeation dynamics and physical state.
| PPE Component | Recommendation | Technical Rationale (The "Why") |
| Hand Protection (Splash) | Nitrile Rubber (Min 5 mil / 0.12 mm) | Nitrile offers excellent resistance to weak bases and amines. Latex is prohibited due to poor amine resistance and potential allergenicity. |
| Hand Protection (Immersion) | Silver Shield / Laminate or Double-Gloved Nitrile (Orange/Purple) | For stock solution preparation or spill cleanup, amines can permeate thin nitrile <15 mins. Laminate film provides >480 min breakthrough time. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. The basicity of the amine means vapors can bypass glasses and irritate the ocular surface. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Primary Control. Engineering controls supersede PPE. If handling powder outside a hood is unavoidable (not recommended), a P100/N95 particulate respirator is required. |
| Body Defense | Polypropylene Lab Coat (High-neck) | Cotton coats absorb liquids. For handling >1g quantities, use a chemically resistant apron (Tyvek® or similar) to prevent soak-through. |
Part 3: Operational Protocols & Visualization
Diagram: Risk-Based PPE Selection Logic
This decision tree ensures you select the correct PPE based on the specific experimental context.
Figure 1: Logic flow for determining PPE requirements based on physical state and quantity.
Step-by-Step Handling Protocol
Phase A: Weighing (The Critical Moment)
Context: The highest risk of exposure occurs during the weighing of the solid powder due to potential aerosolization (dust).
-
Static Control: Use an anti-static gun or static dissipative weighing boat. Amines can be "sticky" or fly due to static.
-
Engineering Control: Place the analytical balance inside the fume hood. If this is not possible, use a powder containment enclosure.
-
Technique: Never transfer powder over an open bench. Transport the sealed vial to the balance, weigh, seal the weighing boat with Parafilm or foil, and transport back to the hood before opening.
Phase B: Solubilization & Reaction
Context: Dissolving amines is often exothermic.
-
Solvent Choice: When dissolving in protic solvents (methanol, water), add the solid slowly to the solvent, not vice versa, to manage heat generation.
-
Double Gloving: When handling the concentrated stock solution (e.g., 100 mM in DMSO), wear two pairs of nitrile gloves. If the outer glove is splashed, strip it immediately; the inner glove protects you during the change.
Part 4: Emergency Response & Disposal[7]
Biological Exposure Response
-
Ocular Contact: Immediate irrigation is non-negotiable. The basicity can cause saponification of corneal lipids. Flush for 15 minutes minimum.
-
Skin Contact: Wash with soap and copious water.[1][2][3][4] Do not use alcohol or organic solvents (acetone/DMSO) to wash skin; this will increase permeability and drive the chemical deeper into the dermis.
Spill Cleanup Workflow
For spills < 10 mL/10 g:
-
Isolate: Mark the area.
-
Neutralize: For amine spills, use a specific "Base Neutralizer" (citric acid based) or absorb with dry sand/vermiculite.
-
Clean: Collect absorbed material into a hazardous waste bag. Wipe the surface with dilute acetic acid (vinegar) followed by water to remove trace amines.
Diagram: Emergency Spill Logic
Figure 2: Emergency response workflow for biological exposure and chemical containment.
Disposal Strategy
-
Waste Stream: Segregate as Basic Organic Waste .
-
Labeling: Clearly label "Contains Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine - Irritant/Corrosive".
-
Incompatibility: Do not mix with strong acids or oxidizers in the waste container to prevent exothermic reactions or gas evolution.
References
-
S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: Pyrrolidine (Structural Analog Hazard Reference). Retrieved from [Link]
-
Unigloves. (2020). Nitrile Gloves Acid and Base Resistance. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
